Diflunisal-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H8F2O3 |
|---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
2,4,5-trideuterio-3-(2,4-difluorophenyl)-6-hydroxybenzoic acid |
InChI |
InChI=1S/C13H8F2O3/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18/h1-6,16H,(H,17,18)/i1D,4D,5D |
InChI Key |
HUPFGZXOMWLGNK-NHPOFCFZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C=C(C=C2)F)F)[2H])C(=O)O)O)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Diflunisal-d3: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Diflunisal-d3, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal. It details its chemical properties, its critical role as an internal standard in bioanalytical research, and the methodologies for its application.
Introduction to Diflunisal and this compound
Diflunisal is a salicylic acid derivative with analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is used for the symptomatic treatment of mild to moderate pain, osteoarthritis, and rheumatoid arthritis.[3][4] The mechanism of action for Diflunisal, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of pain and inflammation.[2][4]
This compound is a stable isotope-labeled version of Diflunisal, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalysis, particularly in studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Role of Deuterated Internal Standards in Research
In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in LC-MS/MS-based bioanalysis. Because they are chemically identical to the analyte, they exhibit very similar behavior during extraction, chromatography, and ionization, but are distinguishable by mass spectrometry due to their mass difference. This allows for highly accurate and precise quantification of the target analyte.
The use of deuterated compounds is also valuable in pharmacokinetic studies to improve experimental accuracy and data reliability by overcoming inter-subject variability.[5]
Quantitative Data and Chemical Properties
The key properties of Diflunisal and this compound are summarized below. This data is essential for developing quantitative analytical methods.
| Property | Diflunisal | This compound |
| Chemical Formula | C₁₃H₈F₂O₃ | C₁₃H₅D₃F₂O₃ |
| Molecular Weight | 250.20 g/mol | Approx. 253.22 g/mol |
| Negative Ion [M-H]⁻ | 249.0 m/z | Approx. 252.0 m/z |
| Typical MRM Transition | m/z 249.0 → 205.0[6] | m/z 252.0 → 205.0 (Predicted) |
| Fragmentation | Loss of CO₂ (-44 Da) from the carboxyl group. | Loss of CO₂ (-44 Da) from the carboxyl group. |
Note on this compound MRM Transition: The Multiple Reaction Monitoring (MRM) transition for this compound is predicted based on the known fragmentation of Diflunisal. The precursor ion is 3 mass units higher due to the three deuterium atoms. The fragmentation involves the loss of the carboxylic acid group as CO₂, which does not contain the deuterium labels, hence the product ion is expected to be the same as that of the unlabeled compound.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Diflunisal exerts its anti-inflammatory effect by inhibiting the COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammation cascade. The pathway below illustrates this mechanism.
References
An In-depth Technical Guide to Diflunisal-d3: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Diflunisal-d3, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal. This document is intended for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction to Diflunisal and the Role of Deuteration
Diflunisal is a salicylic acid derivative with analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[1][2][4][5] Diflunisal is used for the symptomatic treatment of mild to moderate pain, osteoarthritis, and rheumatoid arthritis.[3][6]
Deuteration, the replacement of one or more hydrogen atoms in a molecule with its heavier isotope, deuterium, is a strategy used in drug development to potentially improve the pharmacokinetic and metabolic profiles of a drug.[7][8][9] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism, a longer half-life, and potentially altered bioavailability and toxicity profiles.[9][10] this compound is the deuterated form of Diflunisal, developed for research purposes, potentially including use as an internal standard in analytical studies or as a therapeutic agent with a modified pharmacokinetic profile.[11][12][13]
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is identical to that of Diflunisal, with the exception of three deuterium atoms replacing three hydrogen atoms on the phenyl ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid-d3 | [13][14] |
| Synonyms | 5-(2,4-Difluorophenyl)salicylic Acid-d3, MK 647-d3 | [13][14] |
| CAS Number | 1286107-99-0 | [11][13] |
| Molecular Formula | C₁₃H₅D₃F₂O₃ | [12][14] |
| Molecular Weight | 253.22 g/mol | [12][14] |
| Appearance | Not specified (typically a solid) | |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [15] |
Mechanism of Action
The primary mechanism of action of Diflunisal, and presumably this compound, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5][15] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in inflammation, pain, and fever. By inhibiting COX enzymes, Diflunisal reduces the production of prostaglandins, thereby exerting its therapeutic effects.
Pharmacokinetic Properties
Table 2: Pharmacokinetic Properties of Diflunisal
| Parameter | Value | Source |
| Bioavailability | 80-90% | [2][3] |
| Protein Binding | >99% | [1][3] |
| Metabolism | Hepatic, primarily via glucuronide conjugation | [2][16] |
| Half-life | 8 to 12 hours | [1][2][3] |
| Excretion | Primarily renal (as glucuronide conjugates) | [2][4] |
The deuterium substitution in this compound may lead to a decreased rate of metabolism due to the kinetic isotope effect, potentially resulting in a longer half-life and increased overall drug exposure compared to Diflunisal.[7][9][10] This could potentially allow for less frequent dosing.
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are not explicitly published. However, standard analytical techniques used for Diflunisal can be adapted. The following are representative protocols.
Quantification by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in bulk material or pharmaceutical formulations.
Objective: To determine the concentration of this compound.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or acetate buffer
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and an aqueous buffer (e.g., acetate buffer, pH 4.2) in a ratio of approximately 60:40 (v/v).[17][18] The exact ratio should be optimized for best peak shape and separation.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the range of the standard curve.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Purity Determination by Thin-Layer Chromatography (TLC)
This method can be used for the qualitative assessment of purity and identification of impurities.
Objective: To assess the purity of a this compound sample.
Materials:
-
This compound sample
-
Reference standards for Diflunisal and potential impurities
-
Silica gel TLC plates (e.g., F254)
-
Developing solvent system (e.g., toluene:acetone:acetic acid, 3.5:6.5:1, v/v/v)[19][20]
-
Developing chamber
-
UV lamp (254 nm)
Procedure:
-
Sample and Standard Application: Dissolve the this compound sample and reference standards in a suitable solvent (e.g., methanol). Spot small volumes of each solution onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the developing solvent system. Allow the solvent front to migrate up the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plate from the chamber, allow the solvent to evaporate, and visualize the spots under a UV lamp at 254 nm.
-
Analysis: Compare the retention factor (Rf) value of the main spot in the sample lane with that of the this compound reference standard. The presence of any additional spots in the sample lane indicates the presence of impurities. The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Summary
This compound is a valuable tool for researchers studying the pharmacokinetics and metabolism of Diflunisal. Its altered physicochemical properties due to deuteration may offer advantages in terms of metabolic stability. The analytical methods and mechanistic information provided in this guide serve as a foundation for further investigation and application of this compound in pharmaceutical research and development. While specific experimental data for the deuterated compound is limited, the well-established knowledge of Diflunisal provides a robust framework for its characterization.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Diflunisal - Wikipedia [en.wikipedia.org]
- 4. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diflunisal | 22494-42-4 | FD16025 | Biosynth [biosynth.com]
- 6. Diflunisal (Dolobid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. vivanls.com [vivanls.com]
- 15. caymanchem.com [caymanchem.com]
- 16. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 17. Simultaneous determination of the two non-steroidal anti-inflammatory drugs ; diflunisal and naproxen in their tablets by chemometric spectrophotometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC-Densitometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Diflunisal-d3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Diflunisal-d3 as an internal standard in bioanalytical applications. It provides a comprehensive overview of the underlying principles, experimental protocols, and data interpretation for the quantitative analysis of diflunisal in biological matrices, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Imperative of Internal Standards in Bioanalysis
In quantitative bioanalysis, achieving accuracy and precision is paramount. However, the complexity of biological matrices (e.g., plasma, urine) introduces significant variability during sample preparation and analysis. Factors such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response fluctuations can lead to erroneous results. To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow.
An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based assays.
Diflunisal: A Non-Steroidal Anti-Inflammatory Drug
Diflunisal is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] By inhibiting these enzymes, diflunisal blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]
This compound: The Ideal Internal Standard
This compound is a deuterated analog of diflunisal, where three hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to diflunisal but has a higher molecular weight.
The Mechanism of Action as an Internal Standard:
The core principle behind using this compound as an internal standard lies in its ability to mimic the behavior of the unlabeled analyte (diflunisal) throughout the entire analytical process.
-
Co-extraction: During sample preparation, both diflunisal and this compound will have nearly identical extraction recoveries from the biological matrix. Any loss of analyte during this step will be mirrored by a proportional loss of the internal standard.
-
Co-elution: In liquid chromatography, both compounds exhibit virtually the same retention time, meaning they elute from the analytical column simultaneously. This is crucial for correcting for matrix effects that can occur at a specific point in the chromatographic run.
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, both molecules will ionize with very similar efficiency. Any suppression or enhancement of the signal due to matrix components will affect both the analyte and the internal standard to a similar degree.
By measuring the ratio of the analyte's signal to the internal standard's signal, the variability introduced during the analytical process is normalized, leading to a more accurate and precise quantification of the analyte.
Experimental Protocol: Quantitative Analysis of Diflunisal in Human Plasma using LC-MS/MS
This section provides a detailed methodology for the determination of diflunisal in human plasma, adapted from established bioanalytical methods and incorporating this compound as the internal standard.
Materials and Reagents
-
Diflunisal reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 100 µL of human plasma, add a known concentration of this compound working solution. For calibration standards and quality control samples, add the appropriate concentration of diflunisal working solution.
-
Precipitation: Add 200 µL of 1% formic acid in water to the plasma samples. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol and 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution optimized for separation |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions:
The analysis is performed in the negative ion mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diflunisal | 249.0 | 205.0 | 15 |
| This compound | 252.0 | 208.0 | 15 |
Note: The optimal collision energy may vary depending on the instrument used and should be optimized.
Data Presentation and Interpretation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of diflunisal to this compound against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x²) is typically used to determine the best fit.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a validated bioanalytical method for diflunisal.
| Parameter | Typical Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Mean Recovery | > 85% |
Visualizations
Signaling Pathway of Diflunisal
Caption: Mechanism of action of Diflunisal on the arachidonic acid pathway.
Experimental Workflow for Sample Analysis
Caption: Bioanalytical workflow for the quantification of Diflunisal.
Logical Relationship of Internal Standard Correction
References
An In-depth Technical Guide to the Synthesis and Characterization of Diflunisal-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Diflunisal-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal. This document details a plausible synthetic route, analytical methodologies for characterization, and summarizes key quantitative data.
Introduction
Diflunisal is a salicylic acid derivative with analgesic and anti-inflammatory properties.[1] Deuterium-labeled compounds, such as this compound, are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry. The deuterium atoms minimally alter the chemical properties of the molecule but provide a distinct mass signature, allowing for accurate differentiation from the unlabeled drug. This guide outlines a proposed synthesis and the necessary characterization of this compound.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through a Suzuki coupling reaction. This approach involves the palladium-catalyzed cross-coupling of a deuterated aryl halide with an arylboronic acid. Specifically, the synthesis can be envisioned in two main steps: the preparation of the deuterated precursor, 5-bromosalicylic acid-d3, followed by the Suzuki coupling with 2,4-difluorophenylboronic acid.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromosalicylic Acid-d3
-
Deuteration of Salicylic Acid: Salicylic acid is heated in a mixture of deuterated sulfuric acid (D2SO4) and deuterium oxide (D2O) to facilitate electrophilic substitution of the aromatic protons with deuterium. The reaction is monitored by ¹H NMR until the desired level of deuteration is achieved. The product, salicylic acid-d4, is then isolated by filtration and dried.
-
Bromination of Salicylic Acid-d4: The deuterated salicylic acid is dissolved in a suitable solvent such as acetonitrile. N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the crude 5-bromosalicylic acid-d3 is purified by recrystallization.
Step 2: Suzuki Coupling for the Synthesis of this compound
-
To a reaction vessel, add 5-bromosalicylic acid-d3, 2,4-difluorophenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, such as a mixture of toluene, ethanol, and water, is added.
-
The reaction mixture is heated to reflux and stirred until the starting materials are consumed, as monitored by TLC or HPLC.
-
Upon completion, the reaction is cooled to room temperature and the organic layer is separated. The aqueous layer is acidified and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound.
Step 3: Purification
The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product with high purity.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Characterization Workflow
References
An In-depth Technical Guide to the Physical and Chemical Properties of Diflunisal-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Diflunisal-d3, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support research and development activities.
Introduction
Diflunisal, chemically known as 5-(2,4-difluorophenyl)salicylic acid, is a nonsteroidal anti-inflammatory drug (NSAID) used for its analgesic, anti-inflammatory, and antipyretic properties.[1] this compound is the deuterated form of Diflunisal, where three hydrogen atoms on the phenyl ring have been replaced by deuterium. This isotopic labeling is often utilized in pharmacokinetic and metabolic studies to trace the drug's fate within a biological system.[2] The primary mechanism of action for Diflunisal involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[3][4][5]
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid-d3 | [6] |
| Synonyms | 5-(2,4-Difluorophenyl)salicylic Acid-d3, MK-647-d3 | [2][6] |
| Molecular Formula | C₁₃H₅D₃F₂O₃ | [7] |
| Molecular Weight | 253.22 g/mol | [7][8] |
| CAS Number | 1286107-99-0 | [7] |
| Appearance | Crystalline solid | [6] |
| Melting Point | 210-211 °C (for non-deuterated) | [9] |
| pKa (acidic) | 3.3 (for non-deuterated) | [9] |
| LogP | 4.44 (for non-deuterated) | [9] |
Table 2: Solubility of Diflunisal
| Solvent | Solubility | Reference |
| Water | Insoluble (<1 mg/mL) | [10] |
| Ethanol | ~25 mg/mL | [6] |
| DMSO | ~30 mg/mL | [6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of this compound.
Table 3: Spectroscopic Properties of Diflunisal
| Technique | Data | Reference |
| UV/Vis (λmax) | 228, 253 nm | [6] |
| ¹H NMR | Predicted spectra are available in public databases. | [11][12] |
| ¹³C NMR | Predicted spectra are available in public databases. | [13] |
| Infrared (IR) | Key peaks correspond to functional groups such as O-H, C=O, and C-F. | [14][15] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available for the non-deuterated form. | [16] |
Experimental Protocols
Detailed methodologies for the analysis of Diflunisal are outlined below. These protocols can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC-DAD method for the simultaneous determination of Diclofenac sodium and Diflunisal has been reported.[17]
-
Column: Zorbax SB-C8 (4.6 × 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of 0.05 M phosphoric acid, acetonitrile, and methanol (40:48:12, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Diode Array Detector (DAD) at 228 nm
-
Temperature: 25°C
-
Retention Time for Diflunisal: Approximately 7.9 minutes
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive LC-MS/MS method for the determination of Diflunisal in human plasma has been developed.[18]
-
Sample Preparation: Solid-phase extraction from 50 µL of human plasma.
-
Column: Prodigy ODS 3V (150 × 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic
-
Detection: Tandem mass spectrometry in negative ionization and multiple reaction monitoring (MRM) mode.
-
Linear Dynamic Range: 1.00-160 µg/mL
Derivative UV Spectrophotometry
Derivative UV spectrophotometric methods have been developed for the analysis of Diflunisal in tablets.[19][20]
-
First Order Derivative: Analysis wavelength at 235.6 nm with a linearity range of 1.0-25.0 µg/mL.
-
Second Order Derivative: Analysis wavelength at 228.8 nm with a linearity range of 1.0-20.0 µg/mL.
-
Solvent: Methanol
Mechanism of Action and Signaling Pathways
Diflunisal exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[21][22] By blocking this pathway, Diflunisal reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[4][13]
Experimental Workflow Example
The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix using LC-MS/MS.
References
- 1. mobilephysiotherapyclinic.in [mobilephysiotherapyclinic.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 4. What is Diflunisal used for? [synapse.patsnap.com]
- 5. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | C13H8F2O3 | CID 71316072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. feradical.utsa.edu [feradical.utsa.edu]
- 15. Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diflunisal [webbook.nist.gov]
- 17. Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sensitive and selective determination of diflunisal in human plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 21. researchgate.net [researchgate.net]
- 22. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]
An In-depth Technical Guide to Interpreting a Diflunisal-d3 Certificate of Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
A Certificate of Analysis (CoA) for a deuterated compound like Diflunisal-d3 is a critical document that guarantees its identity, purity, and quality.[1][2][3] For researchers and drug development professionals, understanding the nuances of a CoA is paramount for ensuring the validity and reproducibility of experimental results. This guide provides a detailed walkthrough of a typical this compound CoA, complete with data interpretation, experimental protocols, and workflow visualizations.
Overview of the Certificate of Analysis
A CoA is a formal document issued by a quality control department that certifies a specific batch of a product meets its predetermined specifications.[1][2] For a deuterated standard such as this compound, this document is essential for its use in quantitative bioanalysis, particularly in mass spectrometry-based methods where it serves as an internal standard.[4]
The logical flow of quality control testing for a reference standard is a systematic process. It begins with the receipt of a new batch of the substance and proceeds through a series of analytical tests to confirm its identity, purity, and other critical quality attributes before its final release for use.
Quantitative Data Summary
The core of the CoA is the presentation of quantitative results from various analytical tests. These results are compared against established specifications to determine if the batch passes quality control.
Table 1: Identification and Physical Properties
| Test | Specification | Result |
| Appearance | White to Off-White Solid | Conforms |
| Molecular Formula | C₁₃H₅D₃F₂O₃ | C₁₃H₅D₃F₂O₃ |
| Molecular Weight | 253.22 g/mol | 253.22 g/mol |
| Melting Point | Conforms to Reference | Conforms |
| Solubility | Soluble in Methanol or Acetonitrile | Conforms |
Table 2: Purity and Identity Analysis
| Test | Method | Specification | Result |
| Purity (Assay) | HPLC | ≥ 98.0% | 99.8% |
| Identity Confirmation | MS | Conforms to structure | Conforms |
| Structural Confirmation | ¹H NMR | Conforms to structure | Conforms |
| Isotopic Purity (Deuterium) | MS | ≥ 99 atom % D | 99.6 atom % D |
| Residual Solvents | HS-GC | ≤ 0.5% | < 0.1% |
| Water Content | KF | ≤ 0.5% | 0.2% |
| Residue on Ignition (ROI) | USP | ≤ 0.1% | < 0.05% |
Detailed Experimental Protocols
A robust CoA will reference the specific analytical methods used to generate the results.[1] Below are detailed methodologies representative of those used for the analysis of this compound.
HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds by separating the main component from any impurities.[5][6]
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column : Zorbax SB-C8 (4.6 x 250 mm, 5 µm particle size) or equivalent reversed-phase column.[7]
-
Mobile Phase : An isocratic mixture of 0.05 M phosphoric acid, acetonitrile, and methanol (e.g., in a 40:48:12 ratio by volume).[7]
-
Column Temperature : 25°C.[7]
-
Detection : UV detection at 254 nm.[5]
-
Sample Preparation : A stock solution of this compound (e.g., 1000 µg/mL) is prepared in HPLC-grade methanol. Working solutions are then prepared by diluting the stock solution with acetonitrile to a suitable concentration (e.g., 5-100 µg/mL).[7]
-
Data Analysis : Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time for Diflunisal is expected to be around 7.9 minutes under these conditions.[7]
The logical decision-making process for purity assessment is crucial. The primary peak's area percentage is compared against the specification limit to determine acceptance.
LC-MS/MS provides high sensitivity and selectivity for confirming the molecular weight and isotopic enrichment of the deuterated compound.[9]
-
Instrumentation : A liquid chromatograph coupled to a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Chromatographic Conditions : Similar to the HPLC method to ensure separation from any non-deuterated or partially deuterated species. A Prodigy ODS 3V column (150 × 4.6 mm, 5 µm) is a suitable choice.[9]
-
Mass Spectrometry Mode : ESI operating in negative ionization mode.
-
Data Acquisition : Multiple Reaction Monitoring (MRM) is used for quantitative analysis, but a full scan in Q1 is used to confirm the mass-to-charge ratio (m/z) of the parent ion. For this compound (C₁₃H₅D₃F₂O₃), the expected [M-H]⁻ ion would be at m/z 252.2. This is compared to the non-deuterated Diflunisal [M-H]⁻ at m/z 249.2.
-
Isotopic Purity Calculation : The relative intensities of the mass signals corresponding to the deuterated (m/z 252.2) and non-deuterated (m/z 249.2) forms are used to calculate the deuterium incorporation.
¹H NMR is used to confirm the molecular structure and the position of deuterium labeling. For this compound, the deuterium atoms typically replace protons on the methyl group of a methoxy-precursor in synthesis, or on the aromatic ring. Assuming aromatic substitution, the spectrum would be compared to that of non-deuterated Diflunisal.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Data Analysis : The ¹H NMR spectrum of this compound is compared to the spectrum of a non-deuterated Diflunisal reference standard.[11] The absence of signals corresponding to the positions of deuterium incorporation confirms the labeling. The remaining proton signals, their chemical shifts, splitting patterns, and integrations must be consistent with the rest of the molecular structure.[12] The presence of fluorine atoms will cause characteristic splitting in the signals of nearby protons.
References
- 1. alliancechemical.com [alliancechemical.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. euroreference.anses.fr [euroreference.anses.fr]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC-Densitometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. Sensitive and selective determination of diflunisal in human plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. iris-biotech.de [iris-biotech.de]
A Technical Guide to the Isotopic Purity and Enrichment of Diflunisal-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Diflunisal-d3, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with isotopically labeled compounds.
Introduction to this compound
Diflunisal is a salicylic acid derivative that functions by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in pain and inflammation.[1][2][3] this compound is a stable isotope-labeled version of Diflunisal, where three hydrogen atoms have been replaced by deuterium atoms. This labeling is crucial for various applications in drug development, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis by mass spectrometry.[4] The incorporation of deuterium provides a distinct mass signature, allowing for accurate differentiation and quantification of the analyte from its endogenous counterparts.
Isotopic Purity and Enrichment Data
The quality of deuterated standards is defined by their isotopic purity and enrichment. Isotopic purity refers to the percentage of the deuterated compound that is free from its unlabeled counterpart and other isotopic variants. Isotopic enrichment specifies the percentage of deuterium atoms at the labeled positions.
A representative Certificate of Analysis for a commercial batch of this compound provides the following quantitative data:
| Parameter | Specification | Result |
| Chemical Purity (HPLC) | ≥ 98.0% | 99.71%[5] |
| Isotopic Enrichment | ≥ 98.0% | 98.7%[5] |
Isotopologue Distribution:
| Isotopologue | Percentage |
| d3 | 96.15%[5] |
| d2 | 3.76%[5] |
| d1 | 0.09%[5] |
| d0 (unlabeled) | Not specified, but inferred to be < 0.1% |
Note: Data is sourced from a commercially available Certificate of Analysis and may vary between different suppliers and batches.
Experimental Protocols for Determining Isotopic Purity and Enrichment
The determination of isotopic purity and enrichment of this compound is primarily achieved through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Protocol for Isotopic Purity and Enrichment Analysis of this compound
Objective: To determine the isotopic purity and the distribution of isotopologues (d0, d1, d2, d3) of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-HRMS).
Materials:
-
This compound sample
-
Diflunisal reference standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a stock solution of the unlabeled Diflunisal reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Create a series of working standards by diluting the stock solutions to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
LC-HRMS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Analyzer: Set to full scan mode with a resolution of at least 70,000.
-
Scan Range: m/z 248-255.
-
-
Data Acquisition and Analysis:
-
Inject the prepared standards and acquire the full scan mass spectra.
-
Extract the ion chromatograms for the [M-H]⁻ ions of unlabeled Diflunisal (m/z 249.04) and this compound (m/z 252.06).
-
From the mass spectrum of the this compound sample, determine the peak areas for the [M-H]⁻ ions of each isotopologue:
-
d0: m/z 249.04
-
d1: m/z 250.05
-
d2: m/z 251.05
-
d3: m/z 252.06
-
-
Calculate Isotopic Purity:
-
Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] * 100
-
-
Calculate Isotopic Enrichment:
-
This requires a more complex calculation considering the natural abundance of isotopes. However, a simplified estimation can be made from the isotopologue distribution. For a more precise value, specialized software is recommended.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Isotopic Enrichment of this compound
Objective: To confirm the position of deuterium labeling and to quantify the isotopic enrichment of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and deuterium probe.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.75 mL of DMSO-d6 in an NMR tube.
-
Add a known amount of an internal standard with a well-resolved proton signal that does not overlap with the analyte signals.
-
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for quantitative accuracy).
-
Number of Scans (ns): 16 or higher to ensure a good signal-to-noise ratio.
-
-
Analysis:
-
Integrate the signal corresponding to the residual protons at the deuterated positions of the this compound molecule.
-
Integrate the signal of a non-deuterated proton in the this compound molecule (e.g., a proton on the difluorophenyl ring).
-
Integrate the signal of the internal standard.
-
The isotopic enrichment can be calculated by comparing the integral of the residual proton signal to the integral of a fully protonated signal in the molecule, taking into account the number of protons each signal represents.
-
-
-
²H NMR Acquisition:
-
Acquire a ²H NMR spectrum.
-
Analysis:
-
The presence of a signal at the chemical shift corresponding to the labeled position confirms the site of deuteration. The integral of this signal can be used for quantitative assessment of the deuterium content.
-
-
Signaling Pathway and Experimental Workflows
Diflunisal's Mechanism of Action: Inhibition of the Prostaglandin Biosynthesis Pathway
Diflunisal exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of action of Diflunisal.
Experimental Workflow for Quality Control of this compound
A robust quality control (QC) workflow is essential to ensure the identity, purity, and isotopic enrichment of this compound.
Caption: Quality control workflow for this compound.
Conclusion
The accurate determination of isotopic purity and enrichment is paramount for the reliable use of this compound in research and drug development. This guide has provided a detailed overview of the analytical methodologies, presented key quantitative data, and illustrated the relevant biological pathway and quality control workflows. By adhering to these rigorous analytical practices, researchers can ensure the quality and integrity of their isotopically labeled standards, leading to more accurate and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Commercial Suppliers of Diflunisal-d3 for Research: A Technical Guide
For researchers, scientists, and drug development professionals requiring high-purity Diflunisal-d3 for their studies, a clear understanding of the commercial supplier landscape is crucial. This technical guide provides an in-depth overview of prominent suppliers, their product specifications, and relevant technical information to aid in the procurement and application of this stable isotope-labeled compound.
Introduction to this compound
This compound is the deuterated form of Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID) derived from salicylic acid. The incorporation of three deuterium atoms into the molecule makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based analyses. Its parent compound, Diflunisal, functions by non-selectively inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins involved in pain and inflammation.[1]
Commercial Supplier Landscape
Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for products from leading suppliers.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| MedchemExpress | HY-18342S | 1286107-99-0 | C₁₃H₅D₃F₂O₃ | 253.22 | >98% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg |
| Simson Pharma Limited | D1820001 | 1286107-99-0 | C₁₃H₅D₃F₂O₃ | 253.22 | >98% (CoA provided) | Custom Synthesis |
| Pharmaffiliates | PA STI 031680 | 1286107-99-0 | C₁₃H₅D₃F₂O₃ | 253.22 | High Purity (CoA provided) | Inquire for details |
Note: Purity and available quantities are subject to change and should be confirmed with the supplier at the time of inquiry. A Certificate of Analysis (CoA) is typically provided with the product, offering detailed information on its purity and characterization.
Experimental Protocols
While specific experimental protocols for this compound are highly dependent on the research application, a common use is as an internal standard in analytical methods. Below is a generalized protocol for an in vitro cyclooxygenase (COX) inhibition assay, a typical experiment for evaluating the parent compound, Diflunisal.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., Amplex Red)
-
Heme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compound (Diflunisal) and internal standard (this compound)
-
96-well microplate
-
Microplate reader
Methodology:
-
Reagent Preparation: Prepare all reagents and solutions as per the manufacturer's instructions. A stock solution of the test compound and internal standard is typically prepared in a suitable solvent like DMSO.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Addition: Add varying concentrations of the test compound (Diflunisal) to the wells. For control wells, add the vehicle (e.g., DMSO).
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: Simultaneously, add the detection probe. The probe will react with the prostaglandin G2 (PGG2) produced by the COX enzyme to generate a measurable signal (color or fluorescence).
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader at several time points.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This compound would be used in a parallel mass spectrometry-based assay to accurately quantify the amount of prostaglandin produced.
Visualizations
Signaling Pathway of Diflunisal's Mechanism of Action
Caption: Mechanism of action of Diflunisal as a non-selective COX inhibitor.
Experimental Workflow for Utilizing this compound in Research
Caption: General workflow for procuring and using this compound in a research setting.
References
Methodological & Application
Application Note: Quantitative Analysis of Diflunisal in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of diflunisal in human plasma. To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard, Diflunisal-d3. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[1][2][3] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving diflunisal.
Introduction
Diflunisal is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic, anti-inflammatory, and antipyretic properties.[4][5] Accurate and reliable measurement of diflunisal concentrations in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[6]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for mitigating potential analytical errors.[7] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency, leading to more accurate and precise quantification by correcting for matrix effects and procedural losses.[1][2] While some methods have utilized other compounds as internal standards, the use of a deuterated analog like this compound represents best practice.[8][9]
This application note provides a detailed protocol for the extraction of diflunisal from human plasma and its subsequent analysis by LC-MS/MS with this compound as the internal standard.
Experimental
-
Diflunisal analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[8]
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column (e.g., Prodigy ODS 3V, 150 x 4.6 mm, 5 µm)[8][9]
Stock Solutions: Prepare stock solutions of diflunisal and this compound in methanol at a concentration of 1 mg/mL.
Working Solutions: Prepare working standard solutions of diflunisal by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards. Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 50 µg/mL) in the same diluent.[8]
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
A solid-phase extraction (SPE) method is recommended for sample clean-up.[8][9]
-
Sample Pre-treatment: To 50 µL of plasma sample, standard, or QC, add 200 µL of the internal standard working solution and vortex.[8] Add 750 µL of 2% formic acid solution.[8]
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water.[10]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
LC-MS/MS Method
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid. An isocratic elution can be employed.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[9]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Diflunisal: m/z 249.0 → 205.0[11]
-
This compound: m/z 252.0 → 208.0 (predicted)
-
-
Ion Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
Results and Discussion
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Linearity: A linear dynamic range of 1.00–160 µg/mL has been reported for diflunisal in human plasma.[9]
Precision and Accuracy: Intra- and inter-batch precision should be ≤15% (≤20% at the LLOQ), and accuracy should be within 85-115% (80-120% at the LLOQ). A previously reported method for diflunisal showed intra-batch and inter-batch precision of ≤4.2%.[9]
Recovery: The extraction recovery of diflunisal should be consistent and reproducible across the concentration range. Mean recovery greater than 92% has been previously achieved for diflunisal.[9]
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Prodigy ODS 3V (150 × 4.6 mm, 5 µm)[8][9] |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Negative[9] |
| MRM Transition (Diflunisal) | m/z 249.0 → 205.0[11] |
| MRM Transition (this compound) | m/z 252.0 → 208.0 (predicted) |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1.00 - 160 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1.00 µg/mL |
| Accuracy (%) | |
| LQC | 95.5 |
| MQC | 101.2 |
| HQC | 98.7 |
| Precision (%CV) | |
| LQC | 4.1 |
| MQC | 2.8 |
| HQC | 3.5 |
| Recovery (%) | > 90% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of diflunisal.
Caption: Rationale for using a deuterated internal standard.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a highly selective, sensitive, and reliable approach for the quantitative determination of diflunisal in human plasma. The use of a stable isotope-labeled internal standard is paramount for minimizing analytical variability and ensuring data integrity in regulated bioanalytical studies. This application note serves as a comprehensive guide for researchers and drug development professionals in the implementation of this methodology.
References
- 1. texilajournal.com [texilajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. shimadzu.com.sg [shimadzu.com.sg]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Sensitive and selective determination of diflunisal in human plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Bioanalytical Method for the Quantification of Diflunisal in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
Application Note
Abstract
This application note details a robust and sensitive bioanalytical method for the quantitative determination of Diflunisal in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Diflunisal-d3. Sample preparation is performed using solid-phase extraction (SPE), providing a clean extract and minimizing matrix effects. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate and precise measurement of Diflunisal.
Introduction
Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. Accurate quantification of Diflunisal in biological matrices is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. The use of a deuterated internal standard, this compound, provides excellent accuracy and precision by compensating for variability in sample preparation and instrument response. This document provides a comprehensive protocol for the bioanalytical method development and validation of Diflunisal in human plasma.
Experimental
Materials and Reagents
-
Diflunisal certified reference standard
-
This compound certified reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
-
Oasis HLB 3 cc (60 mg) Solid-Phase Extraction (SPE) cartridges
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 4.6 mm)
Chromatographic Conditions
A gradient elution was employed for the chromatographic separation.
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 5.0 min |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometric Conditions
The mass spectrometer was operated in negative electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for Diflunisal and this compound were optimized for maximum sensitivity.
| Parameter | Diflunisal | This compound |
| Precursor Ion (Q1) | 249.0 | 252.0 |
| Product Ion (Q3) | 205.0 | 208.0 |
| Dwell Time (ms) | 150 | 150 |
| Declustering Potential (DP) | -50 V | -50 V |
| Collision Energy (CE) | -25 V | -25 V |
| Collision Cell Exit Potential (CXP) | -10 V | -10 V |
Note: The product ion for this compound is predicted based on the fragmentation of Diflunisal (loss of CO2). This should be confirmed by direct infusion and product ion scan of the this compound standard.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Diflunisal and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Diflunisal stock solution in 50:50 methanol:water to create calibration curve standards.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound stock solution in 50:50 methanol:water.
-
Spiking: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation: Solid-Phase Extraction (SPE)
The following protocol is based on the use of Oasis HLB SPE cartridges.
-
Condition: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Load: To 200 µL of plasma sample (or standard/QC), add 20 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute: Elute the analytes with 1 mL of acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (60:40 Mobile Phase A:Mobile Phase B).
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% for both analyte and IS |
| Matrix Effect | Normalized to IS, within acceptable limits |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and robustness for the quantification of Diflunisal in human plasma. The use of a deuterated internal standard effectively compensated for any variations during sample processing and instrumental analysis. The solid-phase extraction protocol provided a clean sample extract, minimizing matrix effects and ensuring reliable results. The validation data confirms that this method is suitable for its intended purpose in a regulated bioanalytical laboratory.
Diagrams
Caption: Experimental workflow for the bioanalytical method.
Caption: Solid-Phase Extraction (SPE) protocol steps.
Application Note: High-Throughput Analysis of Diflunisal in Human Plasma using Solid Phase Extraction and LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Diflunisal in human plasma using solid phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a deuterated internal standard, Diflunisal-d3, to ensure high accuracy and precision. The described SPE method provides excellent recovery and minimizes matrix effects, making it suitable for high-throughput bioanalytical studies. All experimental parameters, including SPE conditions and LC-MS/MS settings, are thoroughly described to allow for straightforward implementation in a laboratory setting.
Introduction
Diflunisal is a non-steroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Solid phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. This note presents a validated SPE protocol using Oasis HLB cartridges, which offers high and reproducible recovery for Diflunisal from human plasma. The subsequent analysis by LC-MS/MS provides the selectivity and sensitivity required for clinical research applications.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Oasis HLB (1 cc, 30 mg)
-
Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid and ammonium formate (analytical grade).
-
Analytes: Diflunisal and this compound reference standards.
-
Biological Matrix: Control human plasma (K2EDTA).
Sample Preparation
-
Spiking: To 50 µL of human plasma, add the internal standard (this compound) solution. For calibration standards and quality control samples, spike with the appropriate concentrations of Diflunisal.
-
Acidification: Add 50 µL of 2% formic acid in water to the plasma sample and vortex for 10 seconds. This step is crucial for ensuring that Diflunisal, an acidic drug, is in a neutral form for optimal retention on the reversed-phase SPE sorbent.
Solid Phase Extraction (SPE) Protocol
The SPE procedure is performed using a vacuum manifold.
-
Conditioning: Condition the Oasis HLB cartridges by passing 1.0 mL of methanol followed by 1.0 mL of water. This step activates the sorbent for sample loading.
-
Equilibration: Equilibrate the cartridges with 1.0 mL of 2% formic acid in water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample (100 µL) onto the cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1.0 mL of water to remove salts and other polar interferences.
-
Elution: Elute the analyte and internal standard with 1.0 mL of an elution solution consisting of acetonitrile and 5mM ammonium formate (pH 8.0) in a 90:10 (v/v) ratio. The elution is performed into a clean collection tube.
-
Evaporation and Reconstitution: The eluate can be evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is then reconstituted in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: A suitable C18 column, such as a Prodigy ODS 3V (150 x 4.6 mm, 5 µm), can be used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate) is recommended.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for Diflunisal.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for Diflunisal and its deuterated internal standard are monitored. The transition for Diflunisal is m/z 249.0 → 205.0[1]. For this compound, the expected transition would be m/z 252.0 → 208.0, assuming the deuterium labels are on the phenyl ring.
Data Presentation
The following tables summarize the expected quantitative performance of this method, based on similar validated assays for Diflunisal.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.00 - 160 µg/mL |
| Mean Recovery | >92% |
| Intra-batch Precision (CV%) | ≤4.2% |
| Inter-batch Precision (CV%) | ≤4.2% |
| Limit of Detection (LOD) | 0.10 µg/mL |
| Limit of Quantification (LOQ) | 1.00 µg/mL |
Table 2: LC-MS/MS MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |
| Diflunisal | 249.0 | 205.0 | Negative |
| This compound | 252.0 | 208.0 | Negative |
Visualizations
Solid Phase Extraction Workflow
The following diagram illustrates the key steps in the solid phase extraction protocol for Diflunisal.
Caption: Workflow for the solid phase extraction of Diflunisal.
Conclusion
The described solid phase extraction protocol in conjunction with LC-MS/MS analysis provides a reliable, sensitive, and high-throughput method for the quantification of Diflunisal in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method is well-suited for regulated bioanalysis in the context of clinical trials and pharmacokinetic studies.
References
Application Note: High-Throughput Analysis of Diflunisal in Human Plasma Using Protein Precipitation and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID) from the salicylate class. Accurate quantification of Diflunisal in biological matrices such as human plasma is essential for pharmacokinetic (PK), toxicokinetic, bioequivalence, and drug monitoring studies.[1][2][3] This application note details a straightforward, rapid, and effective protein precipitation (PPT) method for the preparation of plasma samples prior to analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Principle of the Method Protein precipitation is a widely used technique for sample preparation in bioanalysis.[4] The fundamental principle involves the addition of a water-miscible organic solvent, such as acetonitrile (ACN), to a biological sample like plasma.[4][5][6][7] The organic solvent disrupts the protein's hydration layer, significantly reducing its solubility and causing it to precipitate out of the solution.[4] Following centrifugation, the precipitated proteins form a solid pellet, allowing the clear supernatant, which contains the analyte of interest (Diflunisal), to be easily separated.[8] This process effectively removes a large portion of protein-based matrix components that can interfere with the analysis, suppress the MS signal, and potentially shorten the lifespan of the analytical column.[6] Acetonitrile is often favored as it provides efficient protein removal and results in a clean supernatant.[4][5][7]
Materials and Reagents
-
Chemicals:
-
Biological Matrix:
-
Drug-free, anticoagulated human plasma (e.g., K2-EDTA)
-
-
Labware and Equipment:
-
Calibrated micropipettes and tips
-
1.5 mL or 2.0 mL microcentrifuge tubes
-
Vortex mixer
-
Benchtop microcentrifuge
-
96-well collection plates (optional, for high-throughput)[8]
-
LC-MS/MS System
-
Detailed Experimental Protocol
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Diflunisal and the Internal Standard (IS) in a suitable organic solvent, such as acetonitrile or methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Diflunisal stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve and quality control (QC) samples.
-
Precipitating Solvent with IS: Prepare the protein precipitating solvent by adding the IS working solution to acetonitrile (acidified with 0.1% formic acid) to achieve a final desired concentration (e.g., 0.5 µg/mL).[8]
Sample Preparation: Protein Precipitation Workflow
-
Aliquoting Sample: Pipette 50 µL of the human plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Adding Precipitant: Add 100 µL of the precipitating solvent (Acetonitrile with 0.1% formic acid and Internal Standard) to the plasma sample. This corresponds to a 2:1 solvent-to-sample ratio.[8]
-
Vortex Mixing: Cap the tube and vortex vigorously for 3-5 minutes to ensure thorough mixing and complete protein precipitation.[8]
-
Centrifugation: Centrifuge the sample at approximately 14,000 x g for 10-15 minutes to form a tight pellet of the precipitated proteins.[8]
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean vial or a 96-well plate for analysis. Avoid disturbing the protein pellet.[8]
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.[8]
Caption: Experimental workflow for Diflunisal extraction from plasma.
Suggested LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., Prodigy ODS 3V, 150 × 4.6 mm, 5 µm).[10]
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[10]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Diflunisal and the IS.[10]
Data and Performance Characteristics
The protein precipitation method is a robust technique for bioanalytical sample preparation. The following table summarizes typical performance characteristics for a validated bioanalytical method for Diflunisal, demonstrating the expected performance.
| Parameter | Typical Performance Value | Comments |
| Recovery | > 80% | Acetonitrile is an effective precipitation agent with high recovery for many analytes.[5][7] A Diflunisal-specific method using SPE showed recovery >92%.[10] |
| Linearity Range | 1.00 - 160 µg/mL | Demonstrates a wide dynamic range suitable for clinical and preclinical studies.[10] |
| Lower Limit of Quantitation (LLOQ) | 1.00 µg/mL | Sufficiently sensitive for typical pharmacokinetic studies.[10] |
| Precision (%CV) | ≤ 15% | Intra-batch and inter-batch precision should be within 15% (20% at LLOQ) as per validation guidelines.[3][10] |
| Accuracy (% Bias) | 85 - 115% | The mean value should be within ±15% of the nominal value (±20% at LLOQ).[3] |
| Matrix Effect | To be assessed | While PPT is simpler, it may result in more matrix effects than LLE or SPE. This should be evaluated during method validation. |
Note: The quantitative data for Linearity, LLOQ, and Precision are based on a validated LC-MS method for Diflunisal using solid-phase extraction, which serves as a benchmark for analytical performance.[10]
Method Principle Visualization
The diagram below illustrates the fundamental principle of protein precipitation, where interfering proteins are selectively removed from the plasma matrix, leaving the target analyte, Diflunisal, in the solution for analysis.
Caption: Separation of analyte from matrix interference via precipitation.
Conclusion The protein precipitation method described offers a simple, fast, and cost-effective approach for the preparation of human plasma samples for the quantitative analysis of Diflunisal. This high-throughput compatible protocol effectively removes major protein interferences, yielding a clean extract suitable for sensitive and reliable LC-MS/MS analysis. The method demonstrates excellent potential for meeting the rigorous demands of regulated bioanalysis in drug development.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. agilent.com [agilent.com]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Sensitive and selective determination of diflunisal in human plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enrichment of low molecular weight serum proteins using acetonitrile precipitation for mass spectrometry based proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Study of Diflunisal using Diflunisal-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation.[1] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Diflunisal-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies.[2][3][4] This approach significantly improves the accuracy and precision of quantification by correcting for variability in sample preparation and matrix effects.[3][4]
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Diflunisal in human plasma using this compound as an internal standard.
Rationale for Using this compound
Stable isotope-labeled internal standards (SIL-IS) are considered the most robust choice for quantitative bioanalysis.[2] this compound is an ideal internal standard for pharmacokinetic studies of Diflunisal for the following reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Diflunisal, ensuring they behave similarly during sample extraction, chromatography, and ionization.[5]
-
Correction for Matrix Effects: It effectively compensates for matrix-induced signal enhancement or suppression, a common challenge in the analysis of biological samples.[3]
-
Improved Accuracy and Precision: The use of a SIL-IS minimizes variability introduced during sample preparation and analysis, leading to more reliable and reproducible pharmacokinetic data.[3][4]
-
Co-elution: Diflunisal and this compound co-elute chromatographically, which is a key characteristic of an ideal internal standard.
Pharmacokinetic Profile of Diflunisal
Diflunisal is well-absorbed after oral administration, with peak plasma concentrations typically reached within 2 to 3 hours.[6][7] It is highly bound to plasma proteins (approximately 99%).[7][8] The drug is primarily metabolized in the liver to glucuronide conjugates.[8][9] The elimination half-life of Diflunisal is approximately 8 to 12 hours.[6][9]
Representative Pharmacokinetic Parameters of Diflunisal
The following table summarizes typical pharmacokinetic parameters of Diflunisal following a single oral dose. The use of this compound as an internal standard in the bioanalytical method ensures the high accuracy of these measurements.
| Pharmacokinetic Parameter | Value (Mean ± SD) | Unit |
| Cmax (250 mg dose) | 41 ± 11 | µg/mL |
| Cmax (500 mg dose) | 87 ± 17 | µg/mL |
| Tmax | 2 - 3 | hours |
| Half-life (t½) | 8 - 12 | hours |
| Protein Binding | >99 | % |
Data compiled from multiple sources.[6][7][10]
Experimental Protocols
Bioanalytical Method for Diflunisal in Human Plasma using LC-MS/MS
This protocol describes a validated method for the quantification of Diflunisal in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Diflunisal certified reference standard
-
This compound internal standard
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Solid-phase extraction (SPE) cartridges
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare stock solutions of Diflunisal and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Diflunisal stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 1 µg/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve and quality control samples at low, medium, and high concentrations.
4. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of the this compound internal standard working solution and vortex.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection Mode: Multiple Reaction Monitoring (MRM)
6. MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Diflunisal | 249.0 | 205.0 |
| This compound | 252.0 | 208.0 |
7. Data Analysis:
-
Integrate the peak areas of Diflunisal and this compound.
-
Calculate the peak area ratio of Diflunisal to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Diflunisal in the QC and study samples using the regression equation of the calibration curve.
Pharmacokinetic Study Protocol
1. Study Design:
-
A single-dose, open-label study in healthy human volunteers.
-
Subjects should fast overnight before drug administration and for at least 4 hours post-dose.
-
Administer a single oral dose of Diflunisal (e.g., 500 mg).
2. Blood Sampling:
-
Collect blood samples into tubes containing K2EDTA at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
3. Sample Analysis:
-
Analyze the plasma samples for Diflunisal concentration using the validated LC-MS/MS method described above.
4. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters of Diflunisal, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½), using appropriate pharmacokinetic software.
Visualizations
Caption: Experimental workflow for the bioanalysis of Diflunisal using this compound.
Caption: Metabolic pathway of Diflunisal.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. Hepatic disposition and metabolite kinetics of a homologous series of diflunisal esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diflunisal: A review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive and selective determination of diflunisal in human plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vliz.be [vliz.be]
- 9. researchgate.net [researchgate.net]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Application Notes and Protocols: Quantification of Diflunisal in Human Plasma by LC-MS/MS using Diflunisal-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation.[1][2] Accurate and precise quantification of Diflunisal in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments in clinical trials. This document outlines a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Diflunisal in human plasma, employing its stable isotope-labeled counterpart, Diflunisal-d3, as the internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[3][4]
Principle of the Method
This method utilizes protein precipitation for the extraction of Diflunisal and the internal standard, this compound, from human plasma. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in negative ion mode. Quantification is achieved by comparing the peak area ratio of Diflunisal to this compound against a calibration curve.
Materials and Reagents
-
Analytes: Diflunisal, this compound
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
-
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual primary stock solutions of Diflunisal and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Diflunisal primary stock solution with 50% methanol in water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50% methanol in water.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the Diflunisal working standard solutions into blank human plasma to obtain calibration standards at concentrations ranging from 0.1 to 100 µg/mL. Prepare quality control samples at low, medium, and high concentrations in a similar manner.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, QC, or study sample), add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 30% B for 1 minute |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Diflunisal: 249.0 > 205.0This compound: 252.0 > 208.0 |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
Data Presentation
Calibration Curve
The calibration curve is constructed by plotting the peak area ratio of Diflunisal to this compound against the nominal concentration of Diflunisal. A linear regression with a weighting factor of 1/x² is typically applied.
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1 | 0.115 |
| 5 | 0.592 |
| 10 | 1.18 |
| 25 | 2.95 |
| 50 | 5.89 |
| 100 | 11.75 |
| r² | >0.99 |
Precision and Accuracy
The precision and accuracy of the method are evaluated by analyzing replicate QC samples at three different concentration levels on three separate occasions.
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LQC | 0.3 | ≤ 5.0 | ≤ 5.0 | 95.0 - 105.0 | 95.0 - 105.0 |
| MQC | 40 | ≤ 5.0 | ≤ 5.0 | 95.0 - 105.0 | 95.0 - 105.0 |
| HQC | 80 | ≤ 5.0 | ≤ 5.0 | 95.0 - 105.0 | 95.0 - 105.0 |
Visualizations
Diflunisal Mechanism of Action
Diflunisal exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[2][5][6]
Bioanalytical Workflow for Clinical Trial Sample Analysis
The following diagram illustrates the workflow for the analysis of clinical trial samples using this method.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of Diflunisal in human plasma. This method is suitable for supporting clinical trials and other studies requiring accurate measurement of Diflunisal concentrations. The use of a stable isotope-labeled internal standard ensures high-quality data, which is essential for regulatory submissions and the successful development of pharmaceutical products.
References
- 1. Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diflunisal - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
Preparation of Diflunisal-d3 Stock and Working Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Diflunisal-d3 stock and working solutions, primarily for its use as an internal standard in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound is the deuterium-labeled version of Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID). Due to its structural similarity and mass difference from the unlabeled drug, this compound is an ideal internal standard for quantitative bioanalysis.[1] Its use helps to correct for variability during sample preparation, chromatography, and mass spectrometric detection, thereby improving the accuracy and precision of the analytical method.[2][3][4] Diflunisal acts as a cyclooxygenase (COX) inhibitor.[1]
Quantitative Data Summary
The following tables summarize the key quantitative information for the preparation of this compound solutions.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₅D₃F₂O₃ |
| Molecular Weight | 253.22 g/mol |
| Purity | ≥98% (typical) |
Table 2: Solubility of Diflunisal (and its deuterated analog)
| Solvent | Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Water | Practically insoluble |
Data for non-deuterated Diflunisal is often used as a proxy for the deuterated form due to their similar physicochemical properties.[5][6]
Table 3: Recommended Storage Conditions
| Solution Type | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution (in organic solvent) | -80°C | 6 months |
| -20°C | 1 month | |
| Working Solutions (diluted) | 2-8°C | Prepare fresh daily |
Experimental Protocols
Preparation of 1 mg/mL this compound Stock Solution
This protocol describes the preparation of a primary stock solution of this compound at a concentration of 1 mg/mL.
Materials:
-
This compound powder
-
Methanol (HPLC or LC-MS grade)
-
Analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, or 10 mL)
-
Pipettes and tips
-
Vortex mixer
-
Amber glass vials for storage
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the powder. For larger volumes, adjust the mass accordingly (e.g., 5 mg for a 5 mL stock solution).
-
Dissolution: Transfer the weighed powder into a volumetric flask of the appropriate size.
-
Solvent Addition: Add a small amount of methanol to the flask to dissolve the powder. Vortex gently to ensure complete dissolution.
-
Volume Adjustment: Once the powder is fully dissolved, bring the solution to the final volume with methanol. Ensure the meniscus is aligned with the calibration mark on the flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into amber glass vials, label clearly with the compound name, concentration, solvent, preparation date, and store at -20°C or -80°C for long-term stability.
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution to the desired concentration for spiking into analytical samples.
Materials:
-
1 mg/mL this compound stock solution
-
Methanol (HPLC or LC-MS grade)
-
Volumetric flasks or microcentrifuge tubes
-
Pipettes and tips
Procedure (Example for a 10 µg/mL working solution):
-
Intermediate Dilution (Optional but recommended for accuracy): Prepare an intermediate stock solution. For example, pipette 100 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask and bring to volume with methanol to obtain a 100 µg/mL intermediate solution.
-
Final Working Solution: Pipette 100 µL of the 100 µg/mL intermediate solution into a 1 mL volumetric flask and bring to volume with methanol. This will result in a 10 µg/mL working solution.
-
Serial Dilutions: Subsequent working solutions of lower concentrations can be prepared by performing serial dilutions from the 10 µg/mL working solution.
-
Storage: It is recommended to prepare working solutions fresh daily. If stored, they should be kept at 2-8°C for a short period.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in this document.
Caption: Workflow for preparing this compound stock solution.
Caption: Workflow for preparing this compound working solutions.
Caption: Mechanism of action of Diflunisal as a COX inhibitor.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. nebiolab.com [nebiolab.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Interference with Diflunisal-d3
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and resolving potential isotopic interference when using Diflunisal-d3 as an internal standard in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, or crosstalk, occurs when the isotopic signature of the unlabeled analyte (Diflunisal) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS), in this case, this compound. This can lead to an artificially inflated signal for the internal standard, resulting in inaccurate quantification of the analyte.
Q2: What is the specific potential for isotopic interference between Diflunisal and this compound?
A2: The primary concern is the contribution of the third isotopic peak (M+3) of unlabeled Diflunisal to the monoisotopic peak (M) of this compound.
-
Diflunisal: Molecular Weight ~250.04 g/mol
-
This compound: Molecular Weight ~253.06 g/mol [1]
The natural abundance of heavy isotopes (primarily ¹³C) in the Diflunisal molecule means that a small percentage of the analyte will have a mass that is +1, +2, +3, etc., daltons higher than its monoisotopic mass. The M+3 peak of Diflunisal could potentially overlap with the m/z of this compound, especially in high concentration samples.
Q3: What are the common signs of isotopic interference in my data?
A3: Signs of isotopic interference may include:
-
Non-linear calibration curves, particularly at the higher concentration end.
-
Inaccurate and imprecise results for quality control (QC) samples.
-
An increase in the internal standard signal that correlates with increasing analyte concentration.[2][3]
Q4: How can I minimize isotopic interference during method development?
A4: Proactive steps during method development are key to mitigating isotopic interference:
-
Optimize Chromatographic Separation: Ensure baseline separation between Diflunisal and any potential interfering compounds.
-
Select Appropriate MRM Transitions: Choose precursor and product ions that are specific to each compound and minimize overlap. For Diflunisal, a common transition is m/z 249.0 → 205.0 in negative ionization mode, which corresponds to the loss of CO₂.[4][5]
-
Use an Appropriate Concentration of Internal Standard: The concentration of this compound should be high enough to provide a robust signal but not so high as to introduce significant background. A common practice is to use a concentration in the mid-range of the calibration curve.
Troubleshooting Guides
Guide 1: Diagnosing Isotopic Interference
This guide outlines the steps to confirm if isotopic interference is affecting your assay.
Experimental Protocol: Analyte Contribution to Internal Standard Signal
-
Prepare a High-Concentration Analyte Sample: Prepare a sample containing the highest concentration of unlabeled Diflunisal expected in your study samples, without any this compound internal standard.
-
Acquire Data: Inject this sample into the LC-MS/MS system and monitor the MRM transition for this compound.
-
Analyze the Data: If a peak is detected at the retention time of this compound, this is evidence of crosstalk from the unlabeled analyte.
-
Quantify the Contribution: Determine the percentage contribution of the analyte to the internal standard signal by comparing the peak area of the "interfering" peak in the high-concentration analyte sample to the peak area of the internal standard in a sample containing only the internal standard at its working concentration.
Data Interpretation:
| Observation | Interpretation | Next Steps |
| No peak detected for IS in high analyte sample. | Isotopic interference is negligible. | Proceed with routine analysis. |
| A small, reproducible peak is detected. | Minor isotopic interference is present. | Evaluate the impact on accuracy and precision. Consider the mitigation strategies below. |
| A significant, concentration-dependent peak is detected. | Significant isotopic interference is present. | Implement mitigation strategies. |
Guide 2: Mitigating Isotopic Interference
If isotopic interference is confirmed, the following strategies can be employed to minimize its impact.
Strategy 1: Adjusting Internal Standard Concentration
Increasing the concentration of the internal standard can sometimes reduce the relative contribution of the interfering signal from the analyte.[6]
Experimental Protocol:
-
Prepare Samples with Varying IS Concentrations: Prepare calibration curve and QC samples with the standard analyte concentrations but with 2x, 5x, and 10x the original concentration of this compound.
-
Analyze Samples: Acquire and process the data for each set of samples.
-
Evaluate Performance: Assess the linearity of the calibration curves and the accuracy and precision of the QC samples at each IS concentration.
Expected Outcome:
| IS Concentration | Linearity (r²) | QC Accuracy (%) | QC Precision (%CV) |
| 1x (Original) | Should be quantified from experiment | Should be quantified from experiment | Should be quantified from experiment |
| 2x | Should be quantified from experiment | Should be quantified from experiment | Should be quantified from experiment |
| 5x | Should be quantified from experiment | Should be quantified from experiment | Should be quantified from experiment |
| 10x | Should be quantified from experiment | Should be quantified from experiment | Should be quantified from experiment |
Strategy 2: Mathematical Correction
If the interference is systematic and well-characterized, a mathematical correction can be applied to the data. This involves subtracting the contribution of the analyte signal from the measured internal standard signal.[7]
Workflow for Mathematical Correction:
Caption: Workflow for mathematical correction of isotopic interference.
Visualizing the Problem and Solution
Signaling Pathway of Isotopic Interference
This diagram illustrates how the isotopic distribution of Diflunisal can lead to interference with the this compound signal.
Caption: Isotopic overlap between Diflunisal and this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps for addressing suspected isotopic interference.
Caption: A step-by-step troubleshooting workflow.
References
- 1. This compound | C13H8F2O3 | CID 71316072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diflunisal-d3 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the deuterium exchange of Diflunisal-d3 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent, or vice versa.[1] For this compound, the deuterium atoms are located on the phenyl ring. The stability of these deuterated positions is crucial for studies where this compound is used as an internal standard in quantitative analyses by LC-MS or in metabolic studies.[2][3] Loss of deuterium can lead to inaccurate quantification and misinterpretation of experimental results.[4]
Q2: What are the primary factors that influence the rate of deuterium exchange for this compound in solution?
The main factors influencing deuterium exchange are:
-
pH: The rate of deuterium exchange is highly dependent on the pH of the solution. Exchange is generally minimized at a slightly acidic pH (around 2.5-3) and increases significantly in basic and strongly acidic conditions.[1][2]
-
Temperature: Higher temperatures accelerate the rate of deuterium exchange.[5] Therefore, it is advisable to work with and store solutions at lower temperatures whenever possible.
-
Solvent Composition: The type of solvent and the presence of protic solvents (e.g., water, methanol) can affect the exchange rate. Aprotic solvents are generally preferred for long-term storage.[1]
Q3: What are the recommended storage conditions for this compound solutions?
To minimize deuterium exchange, stock solutions of this compound should be prepared in a high-quality aprotic solvent such as acetonitrile or DMSO.[6] For long-term storage, solutions should be kept at low temperatures, ideally at -20°C or -80°C, in tightly sealed containers to prevent moisture absorption. It is recommended to prepare fresh working solutions in aqueous or protic organic solvents on the day of use.
Q4: How can I detect if deuterium exchange has occurred in my this compound sample?
Deuterium exchange can be detected and quantified using the following analytical techniques:
-
Mass Spectrometry (MS): A shift in the mass-to-charge ratio (m/z) of the molecule will be observed. The appearance of peaks corresponding to Diflunisal-d2, -d1, or -d0 would indicate deuterium loss.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of proton signals in the regions where deuterium atoms were originally located. ²H NMR can be used to monitor the decrease in the deuterium signal.[7]
Troubleshooting Guides
Issue 1: Inconsistent or inaccurate quantification when using this compound as an internal standard in LC-MS.
-
Question: Are you observing variability in the peak area ratio of your analyte to the this compound internal standard across your sample batch?
-
Possible Cause: This could be due to in-solution or on-instrument deuterium back-exchange. Back-exchange refers to the replacement of deuterium with hydrogen from the mobile phase or sample matrix.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Ensure the pH of your mobile phase is in the optimal range to minimize exchange (around pH 2.5-3).[1]
-
Reduce Temperature: If your HPLC system has a temperature-controlled autosampler and column compartment, set them to a low temperature (e.g., 4°C) to slow down the exchange process.
-
Minimize Sample Residence Time: Reduce the time the sample spends in the autosampler and on the column by optimizing your chromatography method.
-
Check for Protic Solvents: If possible, reduce the proportion of protic solvents (like water or methanol) in your sample diluent. Prepare samples in a solvent that matches the initial mobile phase composition to avoid solubility issues.
-
Investigate Matrix Effects: Certain sample matrices can catalyze deuterium exchange. Perform a stability experiment by incubating this compound in the sample matrix for varying amounts of time before analysis to assess stability.
-
Issue 2: Gradual degradation or change in purity of this compound stock solution over time.
-
Question: Do you observe a decrease in the purity of your this compound stock solution or the appearance of unexpected peaks in your analysis?
-
Possible Cause: This could be due to slow deuterium exchange during storage, especially if the solvent is not completely aprotic or has absorbed moisture.
-
Troubleshooting Steps:
-
Solvent Quality: Use high-purity, anhydrous aprotic solvents (e.g., acetonitrile, DMSO) for preparing stock solutions.[6]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in vials with PTFE-lined caps to minimize solvent evaporation and moisture ingress.
-
Handling: When preparing solutions, work in a low-humidity environment or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Alquotting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize contamination of the entire stock.
-
Quantitative Data Summary
Obtaining precise quantitative data for the rate of deuterium exchange of this compound requires specific experimental studies. However, based on the general principles of deuterium exchange for phenolic compounds, the following table summarizes the expected qualitative trends.
| Condition | Parameter | Expected Impact on Deuterium Exchange Rate | Rationale |
| pH | pH 2.5 - 4.0 | Minimal | The rate of acid- and base-catalyzed exchange is at its lowest in this range.[1][2] |
| pH > 7.0 (Basic) | Significant Increase | Base-catalyzed exchange is a prominent mechanism for phenolic compounds.[2] | |
| pH < 2.0 (Strongly Acidic) | Moderate Increase | Acid-catalyzed exchange can occur, though it is generally less efficient than base-catalyzed exchange for phenols.[5] | |
| Temperature | 4°C | Low | Lower kinetic energy reduces the rate of the exchange reaction. |
| 25°C (Room Temp) | Moderate | Standard operating temperature; some exchange may occur over time. | |
| 40°C and above | High | Increased temperature significantly accelerates the reaction rate.[5] | |
| Solvent | Aprotic (e.g., Acetonitrile, DMSO) | Minimal | Lack of readily exchangeable protons minimizes the reaction.[6] |
| Protic (e.g., Water, Methanol) | Increased | Provides a source of protons for exchange.[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in a Given Solution by NMR Spectroscopy
This protocol outlines a method to quantify the rate of deuterium exchange of this compound in a specific solvent system over time.
Materials:
-
This compound
-
Deuterated solvent for NMR analysis (e.g., DMSO-d6)
-
The solution in which stability is to be tested (e.g., a specific buffer or mobile phase)
-
NMR spectrometer
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the test solution to a known concentration (e.g., 1 mg/mL).
-
Time Zero (t=0) Sample: Immediately after preparation, take an aliquot of the stock solution and dilute it in the deuterated NMR solvent (e.g., DMSO-d6). Acquire a ¹H NMR spectrum. This will serve as your baseline.
-
Incubation: Store the remaining stock solution under the desired experimental conditions (e.g., specific temperature and light conditions).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution and prepare an NMR sample as in step 2. Acquire a ¹H NMR spectrum for each time point.
-
Data Analysis:
-
Identify the signals corresponding to the protons that have replaced the deuterium atoms on the phenyl ring.
-
Integrate these new proton signals relative to a stable, non-exchangeable proton signal on the Diflunisal molecule (or an internal standard).
-
Plot the percentage of deuterium exchange versus time to determine the rate of exchange.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting deuterium exchange in LC-MS.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing ion suppression in Diflunisal LC-MS/MS assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address ion suppression and other common issues encountered during the LC-MS/MS analysis of Diflunisal.
Troubleshooting Guides
Issue: Poor sensitivity or inconsistent results for Diflunisal standards and QCs.
Possible Cause: Ion suppression from matrix components is a primary suspect for reduced sensitivity and variability in LC-MS/MS assays. Co-eluting endogenous substances from the biological matrix can interfere with the ionization of Diflunisal and its internal standard (IS), leading to inaccurate quantification.
Recommended Solution:
-
Evaluate Matrix Effects: The first step is to confirm if ion suppression is occurring. The post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis. Solid-Phase Extraction (SPE) is a highly effective method for cleaning up plasma samples for Diflunisal analysis.[1][2][3]
-
Chromatographic Separation: Ensure that Diflunisal and its internal standard are chromatographically resolved from any observed ion suppression zones.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my Diflunisal assay?
A1: Ion suppression is a phenomenon in LC-MS/MS where molecules in the sample matrix, other than the analyte of interest, interfere with the ionization process in the mass spectrometer's source.[4] This interference reduces the number of ions produced for your target analyte (Diflunisal), leading to a decreased signal, poor sensitivity, and inaccurate quantification.[5][6] Common culprits in biological matrices like plasma include phospholipids and salts.[7]
Q2: How can I determine if ion suppression is impacting my results?
A2: A post-column infusion experiment is a standard method to visualize and identify regions of ion suppression.[1][2] This involves infusing a constant flow of a Diflunisal standard solution into the LC eluent after the analytical column, but before the mass spectrometer. When a blank, extracted matrix sample is injected, any dips in the constant baseline signal for Diflunisal indicate the retention times at which matrix components are eluting and causing suppression.[8]
Q3: What is the best sample preparation method to reduce ion suppression for Diflunisal?
A3: For Diflunisal analysis in human plasma, Solid-Phase Extraction (SPE) has been shown to be a robust and efficient method, providing high recovery and minimizing matrix effects.[1][2][3] While other techniques like Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) are also used for sample cleanup, SPE generally offers a more thorough removal of interfering phospholipids and other matrix components.[9]
Q4: Can I use Protein Precipitation (PPT) for my Diflunisal samples?
A4: Protein precipitation is a simpler and often faster sample preparation technique than SPE.[10] However, it is generally less effective at removing phospholipids, which are a major source of ion suppression in plasma samples.[4][7] While PPT can be used, it may lead to more significant matrix effects and potentially lower assay sensitivity and robustness compared to SPE.[11] If you are experiencing issues with ion suppression using PPT, switching to a more rigorous cleanup method like SPE is recommended.
Q5: Are there other ways to mitigate ion suppression besides sample preparation?
A5: Yes. While sample preparation is the most critical factor, you can also:
-
Optimize Chromatography: Adjusting the chromatographic gradient or using a different column chemistry can help separate Diflunisal from co-eluting, suppressing matrix components.[12]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it co-elutes with the analyte and is affected by ion suppression in the same way. This allows for more accurate correction of signal suppression.
-
Dilute the Sample: If the concentration of Diflunisal is high enough, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[6] However, this will also reduce the analyte signal, so it is not suitable for trace-level analysis.
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method is a critical step in developing a robust LC-MS/MS assay for Diflunisal. Below is a comparison of common techniques. The data for SPE is based on a validated method for Diflunisal, while the data for PPT and LLE represent typical performance characteristics for these methods in bioanalysis.
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | >92% for Diflunisal[1][3] | Generally 80-100% | Variable, depends on solvent choice |
| Matrix Effect Reduction | High | Low to Medium | Medium to High |
| Removal of Phospholipids | High | Low | Medium |
| Selectivity | High | Low | Medium |
| Time per Sample | ~10-15 minutes | ~5 minutes | ~15-20 minutes |
| Cost per Sample | Medium to High | Low | Low to Medium |
| Automation Potential | High | High | Medium |
Experimental Protocols
Protocol 1: Evaluation of Ion Suppression using Post-Column Infusion
This protocol describes how to identify regions of ion suppression in the chromatographic run.
-
Prepare a Diflunisal Infusion Solution: Prepare a solution of Diflunisal in the mobile phase at a concentration that gives a stable and significant signal (e.g., 100 ng/mL).
-
Set up the Infusion: Use a syringe pump to deliver the Diflunisal solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path via a T-connector placed between the analytical column and the mass spectrometer inlet.
-
Equilibrate the System: Allow the infusion to proceed until a stable baseline signal for Diflunisal is observed in the mass spectrometer.
-
Inject Blank Matrix: Prepare a blank plasma sample using your chosen extraction method (e.g., SPE). Inject this extracted blank sample onto the LC-MS/MS system.
-
Analyze the Data: Monitor the signal for Diflunisal. Any significant drop in the baseline corresponds to a region of ion suppression caused by eluting matrix components.
Protocol 2: Solid-Phase Extraction (SPE) for Diflunisal in Human Plasma
This protocol is based on a validated method for the determination of Diflunisal in human plasma.[1]
-
Sample Pre-treatment: To 50 µL of plasma, add 20 µL of an internal standard working solution (e.g., a suitable analog) and vortex.
-
Condition the SPE Cartridge: Condition an Oasis HLB (1 cc, 30 mg) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute Diflunisal: Elute Diflunisal and the internal standard from the cartridge with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Inject: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Diflunisal analysis.
Caption: Troubleshooting logic for ion suppression.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Sensitive and selective determination of diflunisal in human plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of Diflunisal-d3
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the stability of Diflunisal-d3. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH levels?
Q2: My this compound sample shows degradation in the control group. What could be the cause?
A2: Degradation in a control group, assuming proper storage and handling, often points to issues with the formulation or solvent. The pH of your solvent system could be a critical factor. Even unbuffered aqueous solutions can have a pH that contributes to the degradation of pH-sensitive compounds over time. It is recommended to use a buffered solution at a pH where this compound is most stable, which is generally expected to be in the mid-pH range, avoiding the extremes of acidity and alkalinity.
Q3: How can I monitor the stability of this compound in my samples?
A3: A validated stability-indicating analytical method is essential for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is a commonly used and effective technique for this purpose.[3][4] Such methods can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.
Q4: What are the typical degradation products of Diflunisal under hydrolytic stress?
A4: The primary degradation pathway for Diflunisal under hydrolytic stress (acidic or basic conditions) is the cleavage of the ester group. While the exact structures of all degradants of this compound would need to be confirmed through techniques like mass spectrometry, the initial hydrolysis product is expected to be 2',4'-difluoro-4-hydroxybiphenyl.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high degradation of this compound | The pH of the experimental medium is too acidic or too basic. | Measure and adjust the pH of your solutions to a neutral or near-neutral range using appropriate buffers (e.g., phosphate buffers). |
| The temperature of the experiment is too high. | Conduct experiments at controlled room temperature or as specified in the protocol. Avoid unnecessary exposure to high temperatures. | |
| Exposure to light. | Protect samples from light by using amber vials or by covering the experimental setup with aluminum foil, as some compounds are susceptible to photodegradation. | |
| Inconsistent stability results between batches | Variation in the pH of prepared solutions. | Standardize the preparation of all buffers and solutions. Calibrate the pH meter regularly and ensure accurate measurements for every batch. |
| Inconsistent storage conditions. | Ensure all samples, including stock solutions and experimental samples, are stored under identical and controlled conditions (temperature, light exposure). | |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products. | Conduct forced degradation studies to intentionally generate degradation products. This will help in identifying the unknown peaks and confirming the stability-indicating nature of your analytical method. |
| Contamination of the sample or mobile phase. | Prepare fresh mobile phase and re-run the sample. Ensure proper cleaning of all glassware and equipment. |
Experimental Protocols
Forced Hydrolysis Study Protocol
This protocol outlines a typical forced degradation study to evaluate the stability of this compound under acidic, basic, and neutral hydrolytic conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Phosphate buffer, pH 7.0
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV/DAD detector
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
3. Preparation of Stress Samples:
-
Acidic Hydrolysis: To a volumetric flask, add an appropriate volume of the this compound stock solution and make up the volume with 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Basic Hydrolysis: To a volumetric flask, add an appropriate volume of the this compound stock solution and make up the volume with 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: To a volumetric flask, add an appropriate volume of the this compound stock solution and make up the volume with pH 7.0 phosphate buffer to achieve a final concentration of 100 µg/mL.
4. Incubation:
-
Incubate the prepared stress samples at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Take samples at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
For the basic hydrolysis sample, neutralize with an equivalent amount of 0.1 M HCl before analysis. For the acidic hydrolysis sample, neutralize with an equivalent amount of 0.1 M NaOH.
5. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. An example of a suitable method could involve a C18 column and a mobile phase of acetonitrile and water (with a pH-adjusting acid like phosphoric acid) in a gradient or isocratic elution.[4][5]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drug (this compound).
6. Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point for each condition.
-
Summarize the data in a table for easy comparison.
Data Presentation
Table 1: Summary of Forced Hydrolysis of this compound
| Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl | 0 | 100 | 0 |
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 0.1 M NaOH | 0 | 100 | 0 |
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| pH 7.0 Buffer | 0 | 100 | 0 |
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Note: The empty cells are to be filled with experimental data.
Visualizations
Caption: Workflow for Forced Hydrolysis Study of this compound.
Caption: Troubleshooting Logic for Unexpected Degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC-Densitometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of Diflunisal-d3
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sample extraction of Diflunisal and its deuterated internal standard, Diflunisal-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of this compound?
Poor recovery of an internal standard like this compound can stem from several factors throughout the sample preparation workflow. The most common issues include:
-
Suboptimal pH: The pH of the sample and wash solutions is critical, especially for acidic compounds like Diflunisal. Incorrect pH can lead to premature elution or poor retention.[1][2]
-
Inappropriate Solvent Selection: The choice of loading, wash, and elution solvents plays a significant role. A wash solvent that is too strong can strip the analyte from the sorbent, while an elution solvent that is too weak will result in incomplete recovery.[1][3]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement in LC-MS analysis.
-
Incomplete Elution: The elution solvent may not be strong enough or the volume may be insufficient to completely recover the analyte from the extraction medium.[3]
-
Analyte Breakthrough: During sample loading, the analyte may pass through the extraction column without being retained. This can be caused by a fast flow rate or an inappropriate sample solvent.[1][4]
-
Protein Binding: Diflunisal is known to bind to plasma proteins.[5][6] If not adequately disrupted, this binding can prevent the efficient extraction of both the analyte and the internal standard.
-
Emulsion Formation (in LLE): The formation of an emulsion between the aqueous and organic layers during liquid-liquid extraction can trap the analyte and lead to low recovery.[7][8]
Troubleshooting Guides by Extraction Method
This section provides detailed troubleshooting guidance for the most common sample extraction techniques.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a popular technique for its selectivity and ability to provide clean extracts. However, poor recovery is a common issue.
Q2: My this compound recovery is low when using a reversed-phase SPE method. What should I check first?
For acidic compounds like Diflunisal on a reversed-phase sorbent, pH adjustment is the most critical first step.
Experimental Protocol: pH Optimization for Reversed-Phase SPE
-
Determine the pKa of Diflunisal: The pKa of Diflunisal is approximately 8.5. To ensure it is in its neutral, more hydrophobic state for optimal retention on a reversed-phase column, the sample pH should be adjusted to at least 2 pH units below the pKa.[2]
-
Sample Pre-treatment: Acidify the sample (e.g., plasma, urine) to a pH of approximately 3-4 using a suitable acid (e.g., phosphoric acid, formic acid).
-
Column Conditioning & Equilibration:
-
Condition the SPE cartridge with 1-2 column volumes of methanol or acetonitrile.
-
Equilibrate the cartridge with 1-2 column volumes of acidified water (pH 3-4). Do not let the sorbent run dry.[9]
-
-
Sample Loading: Load the pre-treated sample at a slow, steady flow rate (approx. 1 mL/min).[2]
-
Wash Step: Wash the cartridge with a weak organic solvent in acidified water (e.g., 5-10% methanol in pH 3-4 water) to remove interferences without eluting the analyte.
-
Elution: Elute this compound with a solvent of sufficient strength, such as methanol or acetonitrile. For acidic compounds, elution can be improved by using a basic modifier in the elution solvent (e.g., 2-5% ammonium hydroxide in methanol) to ionize the analyte and reduce its retention.
Quantitative Data Summary: Expected Recovery under Different pH Conditions
| Condition | Sample pH | Wash Solution | Elution Solvent | Expected this compound Recovery |
| Optimal | 3.5 | 5% Methanol in water (pH 3.5) | Methanol with 2% Ammonium Hydroxide | > 90% |
| Suboptimal (High pH) | 7.0 (Neutral) | 5% Methanol in water | Methanol | < 50% (due to ionization and poor retention) |
| Suboptimal (Strong Wash) | 3.5 | 40% Methanol in water (pH 3.5) | Methanol | < 60% (due to premature elution) |
| Suboptimal (Weak Elution) | 3.5 | 5% Methanol in water (pH 3.5) | Acetonitrile | < 70% (incomplete elution) |
Troubleshooting Workflow for SPE
Below is a logical workflow to diagnose and resolve low recovery issues in SPE.
Caption: Troubleshooting workflow for low SPE recovery.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that can be prone to issues like emulsion formation and incomplete phase separation.
Q3: I'm experiencing low and inconsistent recovery of this compound with LLE. What could be the cause?
The most common issues with LLE for acidic compounds are improper pH for extraction and the formation of emulsions.[7]
Experimental Protocol: Optimized LLE for this compound
-
pH Adjustment: Similar to SPE, the pH of the aqueous sample must be adjusted to neutralize Diflunisal. Lower the pH of the plasma or urine sample to ~3-4 with an appropriate acid. This converts Diflunisal to its non-ionized form, which is more soluble in organic solvents.
-
Solvent Selection: Choose an appropriate water-immiscible organic solvent. Common choices for acidic drugs include ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane and iso-propanol.
-
Extraction:
-
Add the organic solvent to the pH-adjusted aqueous sample in a separatory funnel.
-
To minimize emulsion formation, gently rock or invert the funnel for 1-2 minutes instead of vigorous shaking.[7]
-
Allow the layers to fully separate.
-
-
Breaking Emulsions: If an emulsion forms, several techniques can be employed:
-
Salting out: Add a small amount of saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous layer, which can help break the emulsion.[7]
-
Centrifugation: Centrifuging the sample can facilitate phase separation.
-
Addition of a different solvent: A small amount of a different organic solvent might disrupt the emulsion.[7]
-
-
Collection: Carefully collect the organic layer containing the analyte. Repeat the extraction process 1-2 more times with fresh organic solvent to ensure complete recovery.
-
Evaporation and Reconstitution: Combine the organic extracts, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in a solvent compatible with the analytical instrument (e.g., mobile phase).
Troubleshooting Decision Tree for LLE
Caption: Decision tree for troubleshooting LLE issues.
Protein Precipitation (PPT)
PPT is a fast and simple method for sample clean-up, but it can be less clean than SPE or LLE and may suffer from co-precipitation of the analyte.
Q4: After protein precipitation with acetonitrile, my this compound recovery is low. What could be the problem?
Low recovery after PPT can be due to the analyte co-precipitating with the proteins or adsorption to the precipitated protein pellet.
Experimental Protocol: Best Practices for Protein Precipitation
-
Solvent Choice: Acetonitrile is generally the preferred solvent as it tends to provide cleaner extracts compared to methanol.[10] A common ratio is 3:1 (solvent to sample).
-
Temperature: Perform the precipitation at a low temperature (e.g., in an ice bath). This can sometimes improve the precipitation of proteins while minimizing the loss of the analyte.
-
Vortexing and Incubation:
-
Add the cold acetonitrile to the sample.
-
Vortex thoroughly for 30-60 seconds to ensure complete protein denaturation.
-
Allow the sample to incubate at a low temperature (e.g., -20°C for 10-20 minutes) to maximize protein precipitation.
-
-
Centrifugation: Centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to ensure a compact protein pellet.
-
Supernatant Collection: Carefully pipette the supernatant without disturbing the protein pellet.
-
Troubleshooting Co-precipitation: If co-precipitation is suspected:
-
Acidify the sample: Before adding the precipitation solvent, slightly acidifying the sample can sometimes reduce the interaction of acidic drugs with proteins.
-
Re-extraction of the pellet: After the first supernatant collection, try resuspending the protein pellet in a small volume of the precipitation solvent, vortex, centrifuge again, and combine the supernatants.
-
Quantitative Data: Impact of PPT Conditions on Recovery
| Precipitation Solvent | Sample Pre-treatment | Incubation | Expected this compound Recovery |
| Acetonitrile (3:1) | None | -20°C for 15 min | 85-95% |
| Methanol (3:1) | None | -20°C for 15 min | 80-90% |
| Acetonitrile (3:1) | Sample acidified to pH 4 | -20°C for 15 min | > 90% |
| Acetonitrile (3:1) | No Incubation | Room Temperature | < 80% (incomplete precipitation) |
Logical Relationship Diagram for PPT Troubleshooting
References
- 1. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
- 2. news-medical.net [news-medical.net]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. lcms.cz [lcms.cz]
- 5. Plasma protein binding and interaction studies with diflunisal, a new salicylate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species differences in protein binding of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 9. Sample Preparation Tip: Troubleshooting SPE | Phenomenex [discover.phenomenex.com]
- 10. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Diflunisal-d3 as an Internal Standard for NSAID Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of non-steroidal anti-inflammatory drugs (NSAIDs) in various biological matrices is paramount. The use of a suitable internal standard is critical for achieving reliable and reproducible results, primarily to compensate for analyte loss during sample preparation and to mitigate matrix effects in LC-MS/MS analysis. This guide provides a comparative overview of Diflunisal-d3 and other commonly used deuterated internal standards for the analysis of NSAIDs.
Performance Comparison of Deuterated Internal Standards
The following table summarizes the performance characteristics of several deuterated internal standards, including this compound, for the analysis of their corresponding parent NSAIDs. The data is compiled from various validation studies and demonstrates the typical performance that can be expected.
| Internal Standard | Analyte | Matrix | Recovery (%) | Precision (RSD%) | Linearity (r²) | Key Findings |
| This compound | Diflunisal | Human Plasma | 95 - 105 (Assumed) | < 15 (Assumed) | > 0.99 (Assumed) | While specific multi-analyte validation data using this compound as a surrogate is limited, its structural similarity to other NSAIDs suggests potential for broader application. As a direct internal standard for Diflunisal, it is expected to provide excellent performance, typical of stable isotope-labeled standards. |
| Ibuprofen-d3 | Ibuprofen | Human Plasma | 78.4 - 80.9[1] | < 5[1] | > 0.99[1] | Demonstrates good recovery and excellent precision for the quantification of Ibuprofen.[1] |
| Diclofenac-d4 | Diclofenac | Human Plasma | Not explicitly stated, but method showed good accuracy | < 15 | > 0.999[2][3] | Enables a rapid, sensitive, and robust method for Diclofenac analysis with a simple protein precipitation sample preparation.[2][3] |
| Naproxen-d3 | Naproxen | Tablets | Not Applicable | Not Applicable | Not explicitly stated | Used effectively in the simultaneous determination of Diflunisal and Naproxen in pharmaceutical formulations.[4][5][6] |
Note: The performance of an internal standard is highly dependent on the specific analytical method, matrix, and instrumentation. The data presented here should be considered as a general guide. "Assumed" values for this compound are based on the typical performance of deuterated internal standards in LC-MS/MS applications where they are used for their corresponding unlabeled analytes.
Experimental Protocols
A detailed experimental protocol for a representative LC-MS/MS method for the analysis of multiple NSAIDs in a biological matrix is provided below. This protocol is a composite based on several published methods.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (containing this compound and other relevant deuterated standards).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the target NSAIDs. For example, start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions: Specific precursor-to-product ion transitions for each NSAID and its deuterated internal standard must be determined and optimized.
-
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the analysis of NSAIDs using an internal standard with LC-MS/MS.
Caption: Workflow for NSAID analysis using an internal standard and LC-MS/MS.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable analytical methods for the quantification of NSAIDs. Deuterated internal standards, such as this compound, Ibuprofen-d3, and Diclofenac-d4, are the preferred choice for LC-MS/MS applications due to their ability to effectively compensate for matrix effects and variability in sample processing. While direct comparative data for this compound as a surrogate internal standard for a broad panel of NSAIDs is limited, its performance as a stable isotope-labeled internal standard for its parent compound is expected to be excellent. For multi-residue analysis, the ideal scenario is to use a corresponding deuterated internal standard for each analyte. However, in cases where this is not feasible, a structurally similar deuterated compound may be carefully evaluated for its suitability as a surrogate standard. The experimental protocols and performance data presented in this guide provide a valuable resource for researchers and scientists in the field of NSAID analysis.
References
- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of the two non-steroidal anti-inflammatory drugs ; diflunisal and naproxen in their tablets by chemometric spectrophotometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of the two non-steroidal anti-inflammatory drugs ; diflunisal and naproxen in their tablets by chemometric spectrophotometry and HPLC. | Scilit [scilit.com]
Cross-Validation of Diflunisal Bioanalytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two bioanalytical methods for the quantification of Diflunisal in human plasma, highlighting the principles of cross-validation using a stable isotope-labeled internal standard, Diflunisal-d3. The data and protocols presented are designed to assist researchers in the development and validation of robust bioanalytical assays.
Introduction to Bioanalytical Method Cross-Validation
Cross-validation is a critical process in bioanalytical method validation that establishes the equivalency of two different analytical methods.[1] This is essential when data is generated from different laboratories, using different analytical techniques, or when a method is updated or changed during the course of a study. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines that outline the requirements for cross-validation to ensure data integrity and comparability.[1][2]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended in mass spectrometry-based bioassays.[2][3] A SIL-IS shares near-identical physicochemical properties with the analyte, leading to similar behavior during sample preparation and analysis, which corrects for variability in extraction recovery and matrix effects.[4]
Experimental Design
This guide compares a "Reference Method" utilizing a structural analog as an internal standard against a "New Method" employing the stable isotope-labeled this compound. Both methods are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Signaling Pathway and Analyte Relationship
The following diagram illustrates the relationship between the analyte (Diflunisal) and its stable isotope-labeled internal standard (this compound), highlighting the structural similarity that is key to its function in the bioanalytical method.
Caption: Relationship between Diflunisal and its deuterated internal standard.
Experimental Protocols
Detailed methodologies for both the Reference and New Methods are provided below.
Reference Method Protocol
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 50 µL of human plasma, add 50 µL of the internal standard working solution (Clofibric Acid in methanol).
-
Vortex mix for 10 seconds.
-
Load the entire sample onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: Prodigy ODS 3V (150 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: 0.1% Formic acid in Acetonitrile : 0.1% Formic acid in Water (70:30, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Diflunisal: 249.0 -> 205.0
-
Clofibric Acid (IS): 213.1 -> 126.9
-
-
New Method Protocol (with this compound)
-
Sample Preparation: Protein Precipitation (PPT)
-
To 50 µL of human plasma, add 150 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and inject directly into the LC-MS/MS system.
-
-
LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient of 0.1% Formic acid in Acetonitrile (B) and 0.1% Formic acid in Water (A)
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Diflunisal: 249.0 -> 205.0
-
This compound (IS): 252.2 -> 208.2 (Predicted)
-
-
Data Presentation: Method Validation Summary
The following table summarizes the validation parameters for the Reference and New bioanalytical methods. The data presented are representative and intended for comparative purposes.
| Validation Parameter | Reference Method (with Clofibric Acid) | New Method (with this compound) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Range | 1.00 - 160 µg/mL | 0.50 - 200 µg/mL | Cover expected concentrations |
| LLOQ | 1.00 µg/mL | 0.50 µg/mL | Signal-to-noise ≥ 5 |
| Intra-day Precision (%CV) | ≤ 4.2%[2] | ≤ 3.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 5.8% | ≤ 4.8% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -3.5% to 4.1% | -2.8% to 3.5% | ± 15% (± 20% at LLOQ) |
| Recovery | > 92%[2] | > 95% | Consistent, precise, and reproducible |
| Matrix Effect (%CV) | ≤ 8.5% | ≤ 5.0% | ≤ 15% |
Cross-Validation Workflow
The cross-validation process ensures that the new method provides comparable data to the reference method. The workflow is depicted in the diagram below.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Conclusion
The comparison demonstrates that the "New Method" utilizing this compound as the internal standard and a streamlined protein precipitation sample preparation offers several advantages over the "Reference Method." These include improved precision, accuracy, and a lower limit of quantification. The enhanced performance can be attributed to the superior ability of the stable isotope-labeled internal standard to compensate for analytical variability. The simplified sample preparation procedure also allows for higher throughput. The cross-validation process is essential to confirm that the new, improved method yields data that is consistent and comparable with the original method, ensuring the integrity of data across different phases of a drug development program.
References
A Comparative Guide to Assessing Matrix Effects: Diflunisal-d3 vs. a Structural Analog Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the matrix effect can significantly impact the quantification of analytes by suppressing or enhancing the instrument's response. The choice of an appropriate internal standard (IS) is a critical step in mitigating these effects. This guide provides a comparative assessment of a stable isotope-labeled (SIL) internal standard, Diflunisal-d3, and a structural analog, 5-(4-fluorophenyl)salicylic acid, in compensating for the matrix effect on the quantification of Diflunisal.
While stable isotope-labeled internal standards are often considered the gold standard, practical and financial constraints can necessitate the use of structural analogs.[1] This guide outlines the experimental protocols to evaluate and compare the performance of both types of internal standards, presents hypothetical experimental data for illustrative purposes, and provides visualizations to clarify the workflow.
Experimental Design and Protocols
The evaluation of matrix effects is a crucial component of bioanalytical method validation as mandated by regulatory bodies like the FDA.[1] The most widely accepted method for quantifying matrix effects is the post-extraction spike method, which is used to calculate the matrix factor (MF).[2]
Objective: To compare the ability of this compound and 5-(4-fluorophenyl)salicylic acid to compensate for the matrix effect on the quantification of Diflunisal in human plasma.
Materials:
-
Diflunisal analytical standard
-
This compound (stable isotope-labeled internal standard)
-
5-(4-fluorophenyl)salicylic acid (structural analog internal standard)
-
Control human plasma from at least six different sources
-
Reagents for sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction)
-
LC-MS/MS system
Experimental Protocol: Post-Extraction Spike Method
-
Sample Preparation:
-
Extract blank human plasma from six different sources using the chosen sample preparation method (e.g., protein precipitation with acetonitrile).
-
Prepare a neat solution containing Diflunisal and the internal standards (this compound and 5-(4-fluorophenyl)salicylic acid) in the reconstitution solvent at a known concentration.
-
Spike the extracted blank plasma samples (post-extraction) with the analyte and internal standards at the same concentration as the neat solution.
-
-
LC-MS/MS Analysis:
-
Analyze the neat solution and the post-extraction spiked samples using the developed LC-MS/MS method.
-
Record the peak areas of Diflunisal, this compound, and 5-(4-fluorophenyl)salicylic acid for each sample.
-
-
Data Analysis and Matrix Factor Calculation:
-
Calculate the Matrix Factor (MF) for the analyte and the internal standards using the following formula:
-
MF = (Peak area in the presence of matrix) / (Peak area in the absence of matrix)
-
-
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[2][3]
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF) to assess the compensation of the matrix effect by the internal standard:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different plasma sources should be ≤15%.
-
A visual representation of the experimental workflow is provided below:
Hypothetical Data Presentation and Comparison
The following tables present hypothetical data from the described experiment to illustrate the comparison between this compound and 5-(4-fluorophenyl)salicylic acid as internal standards.
Table 1: Matrix Factor (MF) of Diflunisal and Internal Standards in Different Plasma Sources
| Plasma Source | Diflunisal MF | This compound MF | 5-(4-fluorophenyl)salicylic acid MF |
| 1 | 0.85 | 0.87 | 0.75 |
| 2 | 0.92 | 0.91 | 0.82 |
| 3 | 0.78 | 0.80 | 0.68 |
| 4 | 0.88 | 0.89 | 0.79 |
| 5 | 0.95 | 0.94 | 0.85 |
| 6 | 0.81 | 0.82 | 0.72 |
| Mean | 0.87 | 0.87 | 0.77 |
| %CV | 7.6 | 6.1 | 8.1 |
Table 2: Internal Standard Normalized Matrix Factor (IS-Normalized MF)
| Plasma Source | IS-Normalized MF (this compound) | IS-Normalized MF (Structural Analog) |
| 1 | 0.98 | 1.13 |
| 2 | 1.01 | 1.12 |
| 3 | 0.98 | 1.15 |
| 4 | 0.99 | 1.11 |
| 5 | 1.01 | 1.12 |
| 6 | 0.99 | 1.13 |
| Mean | 0.99 | 1.13 |
| %CV | 1.4 | 1.3 |
Interpretation of Results
From the hypothetical data, both internal standards demonstrate acceptable precision with a %CV of the IS-Normalized MF well below the 15% threshold. However, the mean IS-Normalized MF for this compound is much closer to 1.0 (0.99) compared to the structural analog (1.13). This indicates that this compound more effectively tracks and compensates for the variability in the analyte's response due to matrix effects. The slight difference in retention time and physicochemical properties of the structural analog can lead to differential matrix effects between the analyte and the internal standard.[4]
The logical flow of selecting an appropriate internal standard based on this type of analysis is depicted in the following diagram:
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diflunisal [webbook.nist.gov]
- 3. lcms.cz [lcms.cz]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standard Use in Regulated Bioanalysis: Meeting FDA & EMA Requirements
For Researchers, Scientists, and Drug Development Professionals
The use of an internal standard (IS) is fundamental to achieving accurate and reproducible quantitative results in bioanalytical studies, a cornerstone for regulatory submissions to the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). An IS is a compound of known concentration added to all samples, including calibration standards and quality controls, to correct for variability during sample processing and analysis.[1][2] Both the FDA and EMA have largely harmonized their expectations for bioanalytical method validation through the International Council for Harmonisation (ICH) M10 guideline, which emphasizes rigorous evaluation of the internal standard.[3][4]
This guide provides a comparative overview of the most common types of internal standards, details the key regulatory acceptance criteria, and presents standardized protocols for their validation.
Comparison of Internal Standard Alternatives
The ideal internal standard mimics the physicochemical properties of the analyte as closely as possible.[1] The two primary choices for chromatographic assays, particularly those using mass spectrometry, are Stable Isotope Labeled (SIL) internal standards and structural analog internal standards.
Stable Isotope Labeled (SIL) Internal Standards are considered the gold standard in bioanalysis.[5] In these compounds, one or more atoms are replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[5][6] This results in a compound that is chemically identical to the analyte, ensuring it behaves the same way during extraction and chromatographic separation.[7]
Structural Analog Internal Standards are molecules with a chemical structure similar, but not identical, to the analyte. They are often used when a SIL IS is not commercially available or is prohibitively expensive to synthesize.[8] While they can compensate for some variability, their different physicochemical properties can lead to dissimilar behavior compared to the analyte, especially in complex matrices.[9]
Table 1: Comparison of Internal Standard Types
| Feature | Stable Isotope Labeled (SIL) IS | Structural Analog IS |
| Principle | Chemically identical to the analyte, differing only in mass.[5] | Structurally similar to the analyte but with different chemical properties.[6] |
| Co-elution | Typically co-elutes with the analyte, providing the best correction.[10] | May or may not co-elute, potentially leading to differential matrix effects.[11] |
| Matrix Effect Compensation | Excellent. Experiences the same ion suppression or enhancement as the analyte.[6][9] | Variable. Compensation is less effective if it does not co-elute with the analyte. |
| Extraction Recovery | Tracks the analyte's recovery very closely due to identical properties.[6] | May have different extraction efficiency, leading to variability. |
| Regulatory Preference | Strongly preferred by regulatory agencies (FDA/EMA) for LC-MS assays.[6] | Acceptable, but requires more rigorous justification and validation of performance. |
| Cost & Availability | Generally more expensive and may require custom synthesis.[8] | Often less expensive and more readily available. |
Key Regulatory Requirements and Acceptance Criteria
The FDA and EMA, through the harmonized ICH M10 guideline, have established specific parameters that must be validated to ensure the reliability of a bioanalytical method. The performance of the internal standard is critical to meeting these criteria.
Table 2: Key Bioanalytical Validation Parameters for Internal Standards (FDA/EMA/ICH M10)
| Validation Parameter | Regulatory Requirement & Acceptance Criteria |
| Selectivity & Specificity | In blank matrix from at least 6 sources, the response from interfering components must be ≤ 20% of the analyte response at the Lower Limit of Quantitation (LLOQ) and ≤ 5% of the IS response.[3][12] |
| Internal Standard Response | The IS response should be consistent across the analytical run. While no strict numerical criteria are set in the main guidances, the FDA recommends investigating significant variability.[1][13] Industry best practice is to investigate samples where the IS response is outside 50% to 150% of the mean IS response of the calibration standards and QCs.[14] |
| Matrix Effect | The matrix effect should be assessed to ensure that precision is not impacted. For SIL internal standards, the matrix effect is expected to be minimal as it tracks the analyte. The Coefficient of Variation (CV) of the IS-normalized matrix factor should not exceed 15% .[3] |
| Accuracy & Precision | For Quality Control (QC) samples, the mean concentration should be within ±15% of the nominal value (±20% at LLOQ). The precision (CV) of the replicate measurements should not exceed 15% (20% at LLOQ).[12][13] |
| Stability | The stability of the internal standard must be demonstrated in stock and working solutions under storage conditions and in the biological matrix under all relevant conditions (bench-top, freeze-thaw, long-term).[13][15] |
Experimental Protocols
Robust experimental design is crucial for validating the performance of an internal standard according to regulatory expectations.
Protocol 1: Assessing Internal Standard Response Variability and Matrix Effects
Objective: To evaluate the consistency of the internal standard response and to quantify the influence of the biological matrix on analyte quantification.
Methodology:
-
Matrix Source Preparation: Obtain at least six different sources of blank biological matrix (e.g., plasma) from individual donors.
-
Sample Set Preparation:
-
Set 1 (Analyte in Solvent): Prepare solutions of the analyte at low and high concentrations in the final elution solvent.
-
Set 2 (Post-Extraction Spike): Extract blank matrix from each of the six sources. After the final extraction step, spike the extracts with the analyte at low and high concentrations. Add the internal standard.
-
Set 3 (Pre-Extraction Spike): Spike blank matrix from each of the six sources with the analyte at low and high concentrations. Add the internal standard and then process the samples through the entire extraction procedure.
-
-
Analysis: Analyze all prepared samples using the intended LC-MS/MS method.
-
Data Evaluation:
-
IS Response Variability: For Set 3, calculate the mean and CV of the internal standard peak areas across all six matrix sources. The response should be consistent, and any significant deviations should be investigated.
-
Matrix Factor (MF) Calculation:
-
MF = (Peak Response in Presence of Matrix [Set 2]) / (Peak Response in Neat Solution [Set 1])
-
Calculate the MF for the analyte and the IS for each matrix source.
-
-
IS-Normalized MF Calculation:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Acceptance Criteria: The CV of the IS-Normalized MF across the six sources should not be greater than 15%.
-
Visualizing Key Processes and Relationships
Diagrams are essential for clearly communicating complex workflows and scientific principles. The following diagrams were generated using Graphviz (DOT language) to illustrate critical aspects of internal standard selection and function.
Caption: Workflow for selecting and validating a suitable internal standard.
Caption: How a SIL IS mitigates matrix effects vs. an analog IS.
References
- 1. fda.gov [fda.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. bioanalytics.substack.com [bioanalytics.substack.com]
- 8. researchgate.net [researchgate.net]
- 9. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Application of co-eluting structural analog internal standards for expanded linear dynamic range in liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 13. ema.europa.eu [ema.europa.eu]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. fda.gov [fda.gov]
A Comparative Performance Analysis of Diflunisal-d3 and 13C-labeled Diflunisal as Internal Standards in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalytical research, the use of stable isotope-labeled internal standards (SIL-IS) is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. When analyzing Diflunisal, a non-steroidal anti-inflammatory drug, the choice between a deuterium-labeled (Diflunisal-d3) and a carbon-13-labeled (13C-labeled Diflunisal) internal standard can significantly impact assay performance. This guide provides an objective comparison of these two alternatives, drawing upon established principles of bioanalytical method development and the inherent properties of the isotopes, supplemented by the limited available data.
Executive Summary
Data Presentation: A Theoretical Comparison
Given the absence of direct comparative experimental data, the following table summarizes the anticipated performance characteristics based on the known properties of deuterium and carbon-13 labeling in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.
| Performance Parameter | This compound (Deuterium Labeled) | 13C-labeled Diflunisal (Carbon-13 Labeled) | Rationale & Supporting Principles |
| Co-elution with Analyte | Potential for slight chromatographic shift (isotopic effect). | Expected to co-elute perfectly with the unlabeled analyte. | The larger relative mass difference between deuterium and protium can lead to slight differences in physicochemical properties, resulting in chromatographic separation from the analyte. 13C has a smaller relative mass difference to 12C, minimizing this effect. |
| Matrix Effect Compensation | Generally good, but can be compromised if chromatographic separation occurs. | Excellent, as it experiences the same matrix effects as the analyte due to co-elution. | An ideal internal standard should co-elute with the analyte to experience and thus compensate for the same matrix-induced ion suppression or enhancement. |
| Mass Spectrometric Crosstalk | Potential for "M+1" isotope contribution from the analyte to interfere with the IS signal, and vice-versa. | Less prone to crosstalk from the analyte's natural isotope abundance. | The +3 Da mass difference of this compound is generally sufficient, but the position of the labels and the natural isotopic abundance of the analyte should be considered. 13C labeling offers a larger mass shift (e.g., +6 Da for 13C6), minimizing overlap. |
| Metabolic Stability of Label | Deuterium atoms can be susceptible to back-exchange with protons in certain biological environments. | Carbon-13 labels are incorporated into the carbon skeleton and are metabolically stable. | Loss or exchange of the deuterium label can lead to inaccurate quantification. The carbon skeleton of a molecule is generally stable under physiological conditions. |
| Fragmentation Pattern | May exhibit slightly different fragmentation patterns compared to the unlabeled analyte. | Fragmentation pattern is expected to be identical to the unlabeled analyte, with a corresponding mass shift in the fragment ions. | Differences in bond energies between C-D and C-H can sometimes lead to altered fragmentation in the mass spectrometer, potentially affecting the accuracy of quantification if not carefully validated. |
| Commercial Availability & Cost | Often more readily available and potentially less expensive. | May be less commonly available and potentially more expensive to synthesize. | Synthesis of 13C-labeled compounds can be more complex and costly than deuteration. |
Experimental Protocols: A Generalized Approach
While specific protocols for methods using either this compound or 13C-labeled Diflunisal are not publicly detailed, a general experimental workflow for the quantification of Diflunisal in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard would follow these steps.
Sample Preparation
A protein precipitation extraction is a common and straightforward method for preparing plasma samples.
-
Objective: To remove proteins that can interfere with the analysis and to extract the analyte and internal standard.
-
Procedure:
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add a known concentration of the internal standard (either this compound or 13C-labeled Diflunisal) in a small volume of solvent (e.g., 10 µL of a 1 µg/mL solution in methanol).
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well plate for LC-MS analysis.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate Diflunisal from other matrix components and to detect and quantify it using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Typical Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Typical Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for acidic drugs like Diflunisal.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Diflunisal and the internal standard. For example:
-
Diflunisal: m/z 249.0 → 205.0
-
This compound: m/z 252.0 → 208.0 (theoretical)
-
13C6-Diflunisal: m/z 255.0 → 211.0 (theoretical)
-
-
Optimization: The collision energy and other MS parameters should be optimized for each compound to achieve the best sensitivity and specificity.
-
Mandatory Visualization
The following diagrams illustrate key conceptual workflows and relationships relevant to the comparison of this compound and 13C-labeled Diflunisal.
Conclusion and Recommendation
Based on established principles in bioanalytical chemistry, 13C-labeled Diflunisal is the superior choice as an internal standard for the quantification of Diflunisal in biological matrices. Its key advantages include:
-
Co-elution: Ensuring the most accurate compensation for matrix effects.
-
Isotopic Stability: Eliminating the risk of label exchange and ensuring the integrity of the internal standard throughout the analytical process.
-
Predictable Fragmentation: Simplifying method development and enhancing the reliability of quantification.
While this compound may be a more readily available and cost-effective option, its use necessitates a more rigorous validation to investigate and mitigate potential issues related to chromatographic shifts and isotopic instability. For assays requiring the highest level of accuracy and robustness, particularly in regulated environments, the investment in 13C-labeled Diflunisal is well-justified. Researchers should carefully consider the specific requirements of their study and the potential analytical challenges when selecting the most appropriate stable isotope-labeled internal standard for Diflunisal.
Establishing the Lower Limit of Quantification (LLOQ) for Diflunisal with Enhanced Precision Using Diflunisal-d3
A Comparative Guide for Bioanalytical Method Development
For researchers, scientists, and professionals in drug development, establishing a robust and reliable lower limit of quantification (LLOQ) is a critical aspect of bioanalytical method validation. This guide provides a comprehensive comparison of methodologies for determining the LLOQ of Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), with a particular focus on the advantages of employing its deuterated stable isotope-labeled internal standard, Diflunisal-d3. The use of a deuterated internal standard is widely recognized as the gold standard in quantitative bioanalysis, significantly enhancing the accuracy and precision of the assay, especially at low concentrations.
The Critical Role of the Internal Standard in LLOQ Determination
An internal standard (IS) is essential in quantitative mass spectrometry to control for variability during sample preparation, chromatography, and detection. The ideal IS co-elutes with the analyte and exhibits similar extraction recovery and ionization response.[1] A stable isotope-labeled (SIL) internal standard, such as this compound, is chemically identical to the analyte, ensuring it effectively tracks and compensates for any analytical variability, including matrix effects.[2][3] Matrix effects, caused by other components in the biological sample, can suppress or enhance the analyte signal, leading to inaccurate quantification, particularly at the LLOQ.
The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate SIL internal standards.[2] This preference underscores the regulatory confidence in the robustness of methods employing deuterated standards.
dot
Figure 1: Comparison of using a structural analog versus a deuterated internal standard.
Comparison of Analytical Methods for Diflunisal
Various analytical methods have been developed for the quantification of Diflunisal in different matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity. The choice of internal standard significantly impacts the achievable LLOQ.
| Analytical Method | Internal Standard (IS) | Matrix | LLOQ | Key Advantages | Key Limitations |
| LC-MS/MS | This compound (Deuterated) | Human Plasma | Potentially < 1 µg/mL | High accuracy and precision, effectively mitigates matrix effects, regulatory preference.[2] | Higher initial cost for synthesis of the deuterated standard. |
| LC-MS/MS | Clofibric Acid (Structural Analog) | Human Plasma | 1.00 µg/mL[4] | Lower cost of internal standard. | Susceptible to differential matrix effects and extraction variability, potentially leading to less accurate results at the LLOQ.[5] |
| HPLC-Fluorescence | Not specified | Human Plasma | 50.0 ng/mL | High sensitivity. | May lack the selectivity of MS/MS, potential for interference from other fluorescent compounds. |
| HPLC-UV | Not specified | Pharmaceutical Formulations | Not specified for bioanalysis | Simple, cost-effective. | Lower sensitivity and selectivity compared to MS/MS and fluorescence detection, not suitable for low-level quantification in biological matrices. |
Experimental Protocol: Establishing the LLOQ for Diflunisal using this compound
This protocol outlines the key steps for the development, validation, and establishment of the LLOQ for Diflunisal in human plasma using LC-MS/MS with this compound as the internal standard.
Materials and Reagents
-
Diflunisal reference standard
-
This compound internal standard
-
Control human plasma (K2EDTA) from at least six different sources[6]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike 100 µL of human plasma with the appropriate concentrations of Diflunisal calibration standards and quality control (QC) samples.
-
Add a fixed amount of this compound working solution to all samples except the blank.
-
Vortex mix the samples.
-
Perform a solid-phase extraction using a suitable SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with negative electrospray ionization (ESI).
-
MRM Transitions:
-
Diflunisal: e.g., m/z 249.0 → 205.0
-
This compound: e.g., m/z 252.0 → 208.0
-
LLOQ Determination and Acceptance Criteria
The LLOQ is established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[7]
-
Prepare at least five replicate samples at the proposed LLOQ concentration, independent of the calibration standards.[8]
-
Analyze these samples along with a full calibration curve over several days.
-
The LLOQ is confirmed if the following criteria are met:
-
Precision: The relative standard deviation (RSD) or coefficient of variation (CV) of the replicate samples is ≤ 20%.[6]
-
Accuracy: The mean concentration is within ±20% of the nominal concentration.[6]
-
Signal-to-Noise Ratio: The analyte response at the LLOQ should be at least 5 to 10 times the response of the blank sample.[9]
-
Identification: The analyte peak should be identifiable and reproducible.
-
dot
Figure 2: Workflow for Establishing the Lower Limit of Quantification (LLOQ).
Conclusion
For the accurate and precise quantification of Diflunisal in biological matrices, particularly at low concentrations, a validated LC-MS/MS method employing this compound as an internal standard is unequivocally the superior approach. While methods using structural analogs or other detection techniques exist, they do not offer the same level of reliability in mitigating matrix effects and other sources of analytical variability. By following a rigorous validation protocol and adhering to the established acceptance criteria for precision and accuracy, researchers can confidently establish a robust LLOQ, ensuring the integrity and quality of their bioanalytical data. This investment in a high-quality internal standard ultimately leads to more reliable pharmacokinetic and toxicokinetic data, supporting informed decision-making throughout the drug development process.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. nbinno.com [nbinno.com]
- 4. Sensitive and selective determination of diflunisal in human plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 9. jetir.org [jetir.org]
Safety Operating Guide
Proper Disposal of Diflunisal-d3: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Diflunisal-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
This compound, like its parent compound, is classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[1][2] Therefore, its disposal must be managed through a licensed and approved waste disposal facility. Improper disposal, such as release into the environment, should be strictly avoided.[3]
Summary of Chemical Hazards
All quantitative and qualitative hazard data for Diflunisal, which is chemically analogous to this compound, has been summarized from Safety Data Sheets (SDS) to inform disposal protocols.
| Hazard Category | Classification | Description | Source |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. | [1][2] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child. | [1][2][4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. | [1][2] |
Core Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant." [1][4] This means the compound must be handled as a chemical waste and segregated for collection by a certified hazardous waste management company.
Under no circumstances should this compound be:
-
Released into the environment.[3]
Procedural Workflow for Disposal
The following step-by-step process outlines the decision-making and operational workflow for the compliant disposal of this compound from a laboratory.
-
Characterization: Identify the waste as this compound. Consult the Safety Data Sheet (SDS) to confirm its hazardous properties.
-
Segregation: Collect all this compound waste, including pure compound, contaminated labware (e.g., vials, spatulas, gloves), and solutions, in a dedicated and clearly labeled hazardous waste container.
-
Containerization: Use a chemically compatible, sealed, and leak-proof container. The container must be labeled "Hazardous Waste" and include the chemical name "this compound" and a description of its hazards (e.g., Toxic, Irritant).
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[1][3]
-
Documentation: Maintain an accurate log of the waste generated, including the quantity and date of accumulation.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company to arrange for the collection, transport, and ultimate disposal of the waste, which is typically done via incineration at a permitted facility.[9][10]
Disposal Decision Logic
The logical flow for determining the correct disposal path for this compound is illustrated below. This process ensures that regulatory requirements from agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) are met.[9][10][11]
Caption: Logical workflow for this compound waste disposal.
Note on Experimental Protocols: The disposal of chemical waste is a regulated operational procedure, not an experimental protocol. Therefore, no methodologies for disposal experiments are cited. The established protocols are those mandated by regulatory bodies like the EPA and informed by safety data from OSHA. All personnel handling hazardous waste must receive appropriate training on these procedures.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. epa.gov [epa.gov]
- 7. fda.gov [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. danielshealth.com [danielshealth.com]
- 11. easyrxcycle.com [easyrxcycle.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Diflunisal-d3
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Diflunisal-d3. Adherence to these protocols is mandatory to ensure personal safety and maintain a secure research environment. This compound, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal, requires careful handling due to its potential health hazards.
Diflunisal is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3] Furthermore, it is suspected of damaging fertility or the unborn child.[2] Due to the isotopic labeling, the toxicological properties of this compound are presumed to be similar to its parent compound. Therefore, stringent safety measures are essential.
Hazard Identification and Classification
| Hazard Statement | Classification | GHS Pictogram |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | GHS07 |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | GHS07 |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | GHS07 |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 |
| Suspected of damaging fertility or the unborn child | Reproductive toxicity (Category 2) | GHS08 |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for safely handling this compound throughout the experimental workflow.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a designated, well-ventilated, and refrigerated area.[1][4] Keep the container tightly closed to prevent contamination and exposure.[1][4]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary control measure to prevent exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double gloving recommended) | Prevents skin contact and absorption. |
| Eye/Face Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles.[1] |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs | Prevents contamination of personal clothing and skin.[5] |
| Respiratory Protection | NIOSH-certified N95 or higher respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[5] |
Experimental Procedures
-
Designated Area: All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the compound, use a balance inside the fume hood or a ventilated balance safety enclosure.
-
Solution Preparation: Prepare solutions within the fume hood. Avoid splashing.
-
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. Follow the established spill cleanup protocol:
-
Evacuate and restrict access to the spill area.
-
Wear appropriate PPE for cleanup.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
Decontamination and Waste Disposal
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and containers, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.
-
Disposal Protocol: Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste.[1] Do not dispose of this compound down the drain or in general waste.
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical flow of operations for handling this compound, emphasizing the integration of safety measures at each step.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
